molecular formula C37H51N7O7 B1246689 Enamidonin

Enamidonin

货号: B1246689
分子量: 705.8 g/mol
InChI 键: HEQUMWPCRPDUAA-WTKBPMQGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Enamidonin is a cyclic lipopeptide antibiotic featuring a rare enamide-linked acyl chain, originally identified from Streptomyces species . This compound demonstrates potent in vitro antibacterial activity against a range of Gram-positive bacteria, a profile that makes it a valuable tool for antimicrobial research . Notably, its efficacy extends to challenging multidrug-resistant (MDR) pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant S. aureus . The antibacterial activity is strictly dependent on its specific chemical structure; the N, N-acetonide unit, which can form during the acetone extraction process, is essential for its function, as the deacetonide derivatives are inactive . Recent research has shown that related compounds in this family, such as the newly discovered olenamidonins, also exhibit strong growth inhibition against clinically relevant MDR strains like Enterococcus faecalis and Enterococcus faecium . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

属性

分子式

C37H51N7O7

分子量

705.8 g/mol

IUPAC 名称

(2E,4E,9E)-N-[(E)-3-[[(5S)-5-benzyl-14,14-dimethyl-3,6,9,15-tetraoxo-1,4,7,10,13-pentazabicyclo[10.2.1]pentadecan-8-yl]methylamino]-3-oxoprop-1-enyl]-13-hydroxytetradeca-2,4,9-trienamide

InChI

InChI=1S/C37H51N7O7/c1-26(45)16-12-9-7-5-4-6-8-10-15-19-31(46)38-21-20-32(47)39-23-29-34(49)40-24-30-36(51)44(37(2,3)43-30)25-33(48)41-28(35(50)42-29)22-27-17-13-11-14-18-27/h7-11,13-15,17-21,26,28-30,43,45H,4-6,12,16,22-25H2,1-3H3,(H,38,46)(H,39,47)(H,40,49)(H,41,48)(H,42,50)/b9-7+,10-8+,19-15+,21-20+/t26?,28-,29?,30?/m0/s1

InChI 键

HEQUMWPCRPDUAA-WTKBPMQGSA-N

手性 SMILES

CC(CC/C=C/CCC/C=C/C=C/C(=O)N/C=C/C(=O)NCC1C(=O)NCC2C(=O)N(CC(=O)N[C@H](C(=O)N1)CC3=CC=CC=C3)C(N2)(C)C)O

规范 SMILES

CC(CCC=CCCCC=CC=CC(=O)NC=CC(=O)NCC1C(=O)NCC2C(=O)N(CC(=O)NC(C(=O)N1)CC3=CC=CC=C3)C(N2)(C)C)O

同义词

enamidonin

产品来源

United States

Foundational & Exploratory

In Vitro Mechanism of Action of Emodin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical guide provides an in-depth overview of the in vitro mechanism of action of Emodin, a naturally occurring anthraquinone. Based on current scientific literature, it is plausible that the query "Enamidonin" refers to Emodin, a compound extensively studied for its activity as a Histone Deacetylase (HDAC) inhibitor. This document is intended for researchers, scientists, and drug development professionals, detailing the core molecular interactions, experimental validation, and cellular consequences of Emodin treatment in vitro.

Core Mechanism of Action: Histone Deacetylase Inhibition

The primary mechanism of action for Emodin at the molecular level is the inhibition of Histone Deacetylase (HDAC) enzymes. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure (heterochromatin) and transcriptional repression. By inhibiting HDACs, Emodin maintains a state of histone hyperacetylation, which relaxes the chromatin structure (euchromatin) and allows for the transcription of various genes, including tumor suppressors and cell cycle regulators.

In vitro studies have confirmed that Emodin acts as a pan-HDAC inhibitor, targeting Class I, IIa, and IIb HDACs.[1] The inhibition kinetics have been described as fast-on, slow-off, indicating a rapid binding to the enzymes and prolonged inhibitory effects.[1][2] Molecular docking studies have further elucidated this interaction, showing a high binding affinity between Emodin and the active site of HDACs, such as HDAC6.[3]

Quantitative Data: HDAC Inhibition and Cellular Effects

The inhibitory effects of Emodin on HDAC activity and its downstream cellular consequences have been quantified in various in vitro models.

ParameterCell Line / SystemConcentration / IC50Observed EffectReference
HDAC Activity Inhibition Bovine Cardiac Tissue LysateIC50 ≈ 50 µM (Emodin)Dose-dependent inhibition of Class I & II HDACs[1]
Neonatal Rat Ventricular Myocytes (NRVMs)10 µMSignificant inhibition of Class I, IIa, and IIb HDAC activity[1]
Histone Acetylation Neonatal Rat Ventricular Myocytes (NRVMs)10 µMIncreased acetylation of Histone H3 at lysines K9/14, K18, and K27[1]
Cell Viability / Apoptosis Human T Cells100 µmol/L~41.5% of cells in early apoptosis after 72h
A549 & H1299 Lung Cancer Cells60-80 µmol/LSignificant reduction in cell viability and induction of apoptosis
HepaRG Hepatocellular Carcinoma CellsCC50 = 0.54 mMDose- and time-dependent inhibition of cell growth
Cell Migration NCI-H-520 Lung Cancer CellsNot Specified~70% suppression of cell migration at 48h
Cardiac Hypertrophy Neonatal Rat Ventricular Myocytes (NRVMs)10 µMBlocked phenylephrine (PE)-induced hypertrophy[1][2]

Signaling Pathways Modulated by Emodin

Emodin's inhibition of HDACs initiates a cascade of events that modulate multiple signaling pathways, leading to its observed anti-cancer and cardioprotective effects in vitro.

Gene Expression Regulation via Histone Acetylation

The most direct pathway affected by Emodin is the epigenetic regulation of gene expression. By inhibiting HDACs, Emodin promotes an open chromatin state, leading to the transcription of previously silenced genes. This includes the upregulation of cell cycle inhibitors like p21, which contributes to cell cycle arrest in cancer cells.

HDAC_Inhibition_Pathway cluster_epigenetic Epigenetic Regulation Emodin Emodin HDACs HDACs (Class I, IIa, IIb) Emodin->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones (H3K9ac, H3K18ac, etc.) Histones->Acetylated_Histones Acetylated_Histones->Histones Chromatin Chromatin Relaxation (Euchromatin) Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression (e.g., p21, Tumor Suppressors) Chromatin->Gene_Expression Cellular_Effects Cellular Effects (Cell Cycle Arrest, Anti-Hypertrophy) Gene_Expression->Cellular_Effects

Caption: Emodin inhibits HDACs, leading to histone hyperacetylation and altered gene expression.

Induction of Apoptosis via ER Stress and Mitochondrial Pathways

In various cancer cell lines, Emodin has been shown to induce apoptosis through intrinsic pathways involving both the endoplasmic reticulum (ER) and mitochondria. Emodin treatment leads to the generation of Reactive Oxygen Species (ROS), which triggers ER stress, identified by the upregulation of markers like GRP78 and CHOP. This, in turn, can activate pro-apoptotic signaling. Concurrently, Emodin affects the mitochondrial membrane potential and alters the Bcl-2/Bax ratio, leading to the release of cytochrome c and subsequent activation of caspases (e.g., caspase-9 and caspase-3), culminating in programmed cell death.

Apoptosis_Pathway cluster_ER ER Stress Pathway cluster_Mito Mitochondrial Pathway Emodin Emodin ROS ROS Generation Emodin->ROS ER_Stress ER Stress (GRP78, CHOP ↑) ROS->ER_Stress Bcl2_Bax Bcl-2/Bax Ratio ↓ ROS->Bcl2_Bax Caspase4 Caspase-4 Activation ER_Stress->Caspase4 Caspase3 Caspase-3 Activation Caspase4->Caspase3 MMP Mitochondrial Membrane Potential Loss Bcl2_Bax->MMP CytC Cytochrome c Release MMP->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Emodin induces apoptosis via ROS-mediated ER stress and mitochondrial dysfunction.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing findings. Below are summaries of key experimental protocols used to characterize Emodin's in vitro mechanism of action.

In Vitro HDAC Activity Assay

This assay quantifies the enzymatic activity of HDACs and their inhibition by compounds like Emodin.

  • Objective: To measure the dose-dependent inhibition of HDAC activity by Emodin.

  • Principle: A fluorogenic HDAC substrate, typically a peptide with an acetylated lysine coupled to a fluorophore, is incubated with an HDAC enzyme source (e.g., recombinant human HDACs or HeLa nuclear extract). Deacetylation by HDACs allows a developer enzyme (e.g., trypsin) to cleave the peptide, releasing the fluorophore and generating a fluorescent signal. The signal intensity is inversely proportional to HDAC inhibition.

  • Protocol Summary:

    • Prepare serial dilutions of Emodin in assay buffer.

    • In a 96-well microplate, add the HDAC enzyme source, the fluorogenic substrate, and the Emodin dilutions (or vehicle control).

    • Incubate the plate at 37°C for a defined period (e.g., 30-120 minutes).

    • Add the developer solution to stop the HDAC reaction and initiate fluorescence generation.

    • Incubate at room temperature for an additional 15-20 minutes.

    • Measure fluorescence using a plate reader (e.g., excitation 360 nm, emission 460 nm).

    • Calculate percent inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

HDAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Emodin Dilutions C Combine Reagents in 96-well Plate A->C B Prepare HDAC Enzyme & Substrate Mix B->C D Incubate at 37°C C->D E Add Developer & Incubate D->E F Read Fluorescence E->F G Calculate IC50 F->G

Caption: Workflow for a fluorometric in vitro HDAC activity assay.

Western Blot for Histone Acetylation

This technique is used to detect and quantify changes in the acetylation levels of specific histone lysine residues.

  • Objective: To determine if Emodin treatment increases histone acetylation in cultured cells.

  • Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9). A secondary antibody conjugated to an enzyme (e.g., HRP) allows for chemiluminescent detection.

  • Protocol Summary:

    • Culture cells (e.g., NRVMs) and treat with Emodin (e.g., 10 µM) or vehicle for a specified time (e.g., 48 hours).

    • Lyse cells and extract total protein or histones specifically.

    • Quantify protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein on a polyacrylamide gel via SDS-PAGE.

    • Transfer separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against a specific acetylated histone mark (e.g., anti-Ac-H3K9/14) and a loading control (e.g., anti-Total H3).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Add a chemiluminescent substrate and image the resulting signal.

    • Quantify band intensity and normalize the acetyl-histone signal to the total histone signal.

Cell Viability and Apoptosis Assays

A suite of assays is used to assess the cytotoxic and pro-apoptotic effects of Emodin.

  • Objective: To quantify Emodin's impact on cancer cell survival and its ability to induce apoptosis.

  • Protocols:

    • MTT Assay: Measures cell metabolic activity as an indicator of viability. Cells are treated with Emodin, followed by incubation with MTT reagent, which is converted by viable cells into a purple formazan product. The absorbance is read on a plate reader.

    • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic).

    • Hoechst Staining: A fluorescent stain that binds to DNA. Apoptotic cells are identified by their condensed and fragmented chromatin, which appears as smaller, brighter, and fragmented nuclei under a fluorescence microscope.

References

General Synthetic Approaches to Enamides, Enaminones, and Enones

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the synthesis of "Enamidonin" cannot be provided at this time. A comprehensive search of scientific databases and literature did not yield a publicly known chemical structure, CAS number, or IUPAC name for a compound named "this compound." This suggests that "this compound" may be a novel or proprietary compound not yet disclosed in the public domain, a trivial name not widely recognized, or a potential misspelling of another chemical entity.

Without a defined chemical structure, it is impossible to delineate a specific synthesis pathway, provide quantitative data on reaction yields and conditions, detail experimental protocols, or generate the requested visualizations. The synthesis of a chemical compound is intrinsically tied to its molecular architecture.

However, to provide some relevant context based on the initial query, this guide will discuss general synthetic strategies for structurally related classes of compounds, namely enamides, enaminones, and enones, which are common motifs in medicinally relevant molecules and natural products.

Enamide Synthesis

Enamides are versatile intermediates in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds found in many natural products.[1][2] Their synthesis can be broadly categorized into several approaches:

  • From Amides: Direct N-dehydrogenation of amides can be achieved using methods like electrophilic activation. For instance, the combination of LiHMDS and triflic anhydride can serve as both an activator and an oxidant to form enamides from the corresponding amides in a single step.[3]

  • From Alkynes: The hydroamidation of alkynes provides a direct route to enamides. Stereoselective synthesis of Z-enamides can be achieved using a DMSO-KOH mediated system.[4] Copper-mediated C(sp²)–N bond formation is another powerful tool for enamide synthesis and has been applied in the total synthesis of complex peptide natural products.[5]

  • From Aldehydes and Ketones: Enamides can be synthesized from propargyl aldehydes and primary amides via a gold(I)-catalyzed tandem amide addition and Meyer-Schuster rearrangement. The stereochemistry of the resulting enamide can often be controlled by the choice of solvent and the addition of a catalytic amount of acid.[6]

Enaminone Synthesis

Enaminones are key structural motifs in many pharmaceuticals and are valuable building blocks in organic synthesis due to their dual nucleophilic and electrophilic character.[7][8][9][10] Common synthetic routes include:

  • Condensation Reactions: The most traditional method involves the condensation of 1,3-dicarbonyl compounds (like β-ketoesters or 1,3-diketones) with primary or secondary amines.[6][10] This method can sometimes lead to mixtures of regioisomers if the dicarbonyl compound is unsymmetrical.[10]

  • From Alkynes: The coupling of acid chlorides with terminal alkynes under Sonogashira conditions, followed by the addition of amines to the intermediate alkynones, provides a straightforward synthesis of enaminones.[6] Silver-catalyzed amination of propargyl alcohols is another effective method.[7][8][10]

  • Photocatalysis: A modern approach involves a dual photoredox and nickel catalytic system to synthesize enaminones from 3-bromochromones. This method proceeds via a Michael addition of an amine followed by photocatalyzed debromination.[7][8]

Enone Synthesis

α,β-Unsaturated ketones, or enones, are fundamental building blocks in organic synthesis, frequently employed in Michael additions, Robinson annulations, and various cycloaddition reactions.

  • Dehydrogenation of Saturated Ketones: A common and efficient method is the palladium-catalyzed dehydrogenation of saturated ketones using molecular oxygen as a clean oxidant. This approach is valued for its broad substrate scope and tolerance of various functional groups.[11][12]

  • Aldol Condensation: The intramolecular or intermolecular aldol condensation of dicarbonyl compounds, followed by dehydration, is a classic and widely used method for constructing enone-containing ring systems.[13][14]

  • From Alkenes: The oxidation of allylic C-H bonds in alkenes can directly lead to the formation of enones. Various transition metal catalysts are employed for this transformation.

Conclusion

While a specific synthesis pathway for "this compound" cannot be provided without its chemical structure, the general methodologies for synthesizing enamides, enaminones, and enones offer a foundational understanding of how such a molecule might be constructed if it contains one of these important functional groups. These synthetic strategies are central to the fields of medicinal chemistry and natural product synthesis.

Should the chemical structure, CAS number, IUPAC name, or a literature reference for "this compound" become available, a detailed and specific technical guide on its synthesis could be developed.

References

Technical Guide: Discovery and Initial Characterization of Enamidonin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Enamidonin" did not yield any results for a compound with this name in publicly available scientific literature. It is presumed that "this compound" may be a fictional or proprietary designation. To fulfill the structural and content requirements of this technical guide, the well-characterized natural compound Emodin will be used as a substitute. The data, pathways, and protocols presented herein pertain to Emodin and serve as a representative example of a comprehensive technical guide for a novel compound.

Introduction

Emodin (6-methyl-1,3,8-trihydroxyanthraquinone) is a naturally occurring anthraquinone derivative.[1][2] It is found in the roots and rhizomes of various plants, including rhubarb, buckthorn, and Japanese knotweed.[1][2] Emodin has been the subject of extensive research due to its wide range of biological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects.[3][4] This document provides a technical overview of the initial characterization of Emodin, focusing on its mechanism of action, quantitative biological data, and the experimental protocols used for its evaluation.

Discovery and Sourcing

Emodin is a natural product that can be isolated from numerous plant species, such as Rheum palmatum, Polygonum cuspidatum, and Cassia obtusifolia.[2] It is also produced by several species of fungi.[2] The compound is typically extracted from dried and powdered plant material using organic solvents. While it has a long history of use in traditional medicine, modern scientific investigation has focused on elucidating its specific molecular targets and mechanisms of action.[4]

Mechanism of Action

Emodin exerts its biological effects through the modulation of multiple signaling pathways. Key mechanisms include its influence on the JAK/STAT pathway, its role in mitigating cardiac fibrosis via MTA3, and its induction of apoptosis in vascular smooth muscle cells through a p53-dependent mechanism.

Modulation of the JAK/STAT Signaling Pathway

Emodin has been shown to potentiate the antiproliferative effects of type I interferons (IFN-α/β) by activating the JAK/STAT signaling pathway.[5][6] This is achieved through the inhibition of the 26S proteasome, which is a negative regulator of this pathway.[6] By inhibiting the proteasome, Emodin prevents the degradation of the type I interferon receptor (IFNAR1), leading to increased phosphorylation of STAT1 and decreased phosphorylation of STAT3.[5][6] This modulation of STAT protein activity enhances the expression of IFN-α stimulated genes.[5]

JAK_STAT_Pathway cluster_cell Cell Membrane cluster_nucleus Nucleus IFN IFN-α/β IFNAR1 IFNAR1 IFN->IFNAR1 JAK1 JAK1 IFNAR1->JAK1 Activates STAT1 STAT1 JAK1->STAT1 p+ STAT3 STAT3 JAK1->STAT3 p- Gene Gene Expression STAT1->Gene Upregulates Emodin Emodin Proteasome 26S Proteasome Emodin->Proteasome Inhibits Proteasome->IFNAR1 Degrades

Caption: Emodin's modulation of the JAK/STAT pathway.
Attenuation of Cardiac Fibrosis via MTA3

Emodin has been demonstrated to alleviate cardiac fibrosis by upregulating the expression of Metastasis Associated Protein 3 (MTA3).[7][8] In pathological conditions like cardiac hypertrophy, MTA3 expression is often suppressed.[7] Emodin administration restores MTA3 levels, which in turn suppresses the activation of cardiac fibroblasts, a key event in the development of cardiac fibrosis.[7][8] The silencing of MTA3 has been shown to counteract the inhibitory effect of emodin on fibroblast activation.[7][8]

Cardiac_Fibrosis_Pathway Emodin Emodin MTA3 MTA3 Upregulation Emodin->MTA3 Fibroblast Cardiac Fibroblast Activation MTA3->Fibroblast Inhibits Fibrosis Cardiac Fibrosis Fibroblast->Fibrosis

Caption: Emodin's anti-fibrotic mechanism via MTA3.
Induction of Apoptosis in Vascular Smooth Muscle Cells (VSMCs)

Emodin induces both growth arrest and apoptosis in human vascular smooth muscle cells (VSMCs).[9] This effect is mediated through the generation of reactive oxygen species (ROS) and the upregulation of the p53 tumor suppressor protein.[9] Increased ROS production appears to be a key trigger for the apoptotic pathway, while the upregulation of p53 contributes to cell cycle arrest and apoptosis.[9] This dual action suggests potential therapeutic applications in preventing conditions like restenosis, which is characterized by abnormal VSMC proliferation.[9]

VSMC_Apoptosis_Pathway Emodin Emodin ROS Reactive Oxygen Species (ROS) Emodin->ROS p53 p53 Upregulation Emodin->p53 Apoptosis VSMC Apoptosis ROS->Apoptosis p53->Apoptosis GrowthArrest VSMC Growth Arrest p53->GrowthArrest

Caption: Emodin-induced apoptosis in VSMCs.

Quantitative Data Summary

The anti-proliferative activity of Emodin has been quantified across various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

Cell LineCancer TypeIC50 (µM)Citation
A549Non-small cell lung cancer13.65[10]
H460Non-small cell lung cancer5.17[10]
MCF-7Breast Cancer90.2 ± 2.1[11]
MDA-MB-231Breast Cancer109.1 ± 1.6[11]
U373Glioblastoma18.59 (µg/mL)[12]
HT-29Colorectal Cancer5.38 (µg/mL)[12]
Huh-7Hepatoma~75[12]

Experimental Protocols

Western Blot Analysis for JAK/STAT Pathway Proteins

This protocol describes the methodology for assessing the phosphorylation status of JAK and STAT proteins following treatment with Emodin.

  • Cell Culture and Treatment: Culture cells (e.g., Huh-7) to 70-80% confluency. Treat cells with IFN-α (1000 IU/ml) in the presence or absence of Emodin for specified time intervals.

  • Cell Lysis: Harvest cells by trypsinization, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of JAK1, STAT1, and STAT3 overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control such as β-actin.

In Vivo Model of Cardiac Fibrosis

This protocol outlines a method for inducing and assessing cardiac fibrosis in a mouse model to evaluate the efficacy of Emodin.

  • Animal Model: Use adult male C57BL/6 mice. Anesthetize the mice and perform a transverse aortic constriction (TAC) surgery to induce pressure overload and subsequent cardiac fibrosis.

  • Emodin Administration: Administer Emodin or a vehicle control to the mice daily via oral gavage for a period of 4-8 weeks, beginning one week post-TAC surgery.

  • Echocardiography: Perform serial echocardiography to monitor cardiac function and ventricular wall thickness throughout the study.

  • Histological Analysis: At the end of the treatment period, euthanize the mice and harvest the hearts. Fix the hearts in 4% paraformaldehyde, embed in paraffin, and section.

  • Staining: Stain tissue sections with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition (fibrosis).

  • Immunohistochemistry: Perform immunohistochemical staining for markers of fibroblast activation, such as α-smooth muscle actin (α-SMA) and MTA3, to assess the cellular mechanisms of Emodin's action.

  • Data Analysis: Quantify the fibrotic area and protein expression levels using image analysis software.

Flow Cytometry for Apoptosis in VSMCs

This protocol details the use of flow cytometry with Annexin V and Propidium Iodide (PI) staining to quantify Emodin-induced apoptosis.[13]

  • Cell Culture and Treatment: Seed human VSMCs in 6-well plates. Treat the cells with varying concentrations of Emodin for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[13]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at 530 nm; excite PI and detect emission at >670 nm.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Quantification: Determine the percentage of cells in each quadrant to quantify the extent of apoptosis induced by Emodin.

References

An In-depth Technical Guide on the Preliminary Biological Activity of Emodin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activities of Emodin, a naturally occurring anthraquinone derivative found in various plants like rhubarb and Polygonum cuspidatum. Emodin has garnered significant interest in the scientific community for its potential as an anti-cancer agent. This document summarizes key quantitative data, details common experimental protocols used to assess its activity, and visualizes the underlying molecular pathways.

Quantitative Data: Cytotoxic Activity of Emodin

Emodin has demonstrated a broad-spectrum inhibitory effect on the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined in numerous studies. The data presented below summarizes the cytotoxic effects of Emodin across a range of human cancer cell lines.

Cell LineCancer TypeIC50 ValueTreatment DurationCitation
A549Lung Cancer19.54 µg/mLNot Specified[1]
HepG2Liver Cancer12.79 µg/mLNot Specified[1]
OVCAR-3Ovarian Cancer25.82 µg/mLNot Specified[1]
HeLaCervical Cancer12.14 µg/mLNot Specified[1]
K562LeukemiaNot specified48 hours[2]
MCF-7Breast Cancer90.2 ± 2.1 µM48 hours[3]
MDA-MB-231Breast Cancer109.1 ± 1.6 µM48 hours[3]
U373Glioblastoma18.59 µg/mL48 hours[4]
HT-29Colorectal Cancer5.38 µg/mL48 hours[4]
U87Glioma25.0 µg/mL48 hours[4]
Huh-7Hepatoma~75 µMNot Specified[4]
HL-60Leukemia20.93 µMNot Specified[4]

Key Experimental Protocols

The following sections detail the methodologies for key experiments frequently cited in the study of Emodin's biological activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[5] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5x10³ to 1x10⁴ cells/well) and incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6][7]

  • Compound Treatment: Treat the cells with various concentrations of Emodin (e.g., 0-500 µM) and a vehicle control (like DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[3][6]

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][6]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.[6][8] The plate is often shaken on an orbital shaker for a few minutes to ensure complete dissolution.[5]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[5][6] A reference wavelength (e.g., 630 nm) can be used to reduce background noise.[5]

  • Data Analysis: Calculate cell viability as a percentage of the control group. The IC50 value can be determined by plotting cell viability against the log of the Emodin concentration.

Note: The color of Emodin itself might interfere with the MTT assay's accuracy. A modified protocol or appropriate controls may be necessary to mitigate this.[9]

This flow cytometry-based assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells, which have lost membrane integrity.

Protocol:

  • Cell Treatment: Seed cells (e.g., 4.0x10⁵ cells/well in a 6-well plate) and treat with desired concentrations of Emodin for a specific duration (e.g., 24 hours).[6][10]

  • Cell Harvesting: Collect the cells by trypsinization, then wash them with cold PBS.[6][11]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.[6][10][12]

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[10][12]

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.[6][10] The cell population can be differentiated into four groups:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western blotting is a widely used technique to detect specific protein molecules from a mixture of proteins. It can be used to determine the expression levels of key proteins in a signaling pathway, such as the PI3K/AKT/mTOR pathway, and to assess their phosphorylation status, which often indicates their activation state.

Protocol:

  • Cell Lysis: After treating cells with Emodin for the desired time, harvest them and lyse them in a radioimmunoprecipitation assay (RIPA) lysis buffer containing protease and phosphatase inhibitors to extract total protein.[13]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the bicinchoninic acid (BCA) assay.[10]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14][15]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[13][15]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20) to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR) overnight at 4°C.[13][16]

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[13]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit and visualize them via autoradiography or a digital imaging system.[13] The intensity of the bands corresponds to the level of protein expression.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes related to Emodin's biological activity.

G cluster_0 Cell Viability Assessment A Seed Cells in 96-well Plate B Treat with Emodin A->B C Add MTT Reagent B->C D Incubate (4h, 37°C) C->D E Solubilize Formazan (DMSO) D->E F Measure Absorbance (570nm) E->F G Calculate IC50 F->G G cluster_1 Apoptosis Detection H Treat Cells with Emodin I Harvest and Wash Cells H->I J Resuspend in Binding Buffer I->J K Add Annexin V-FITC & PI J->K L Incubate (15 min, RT) K->L M Analyze by Flow Cytometry L->M N Quantify Apoptotic Cells M->N G cluster_pathway PI3K/AKT/mTOR Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT PIP2 -> PIP3 mTOR mTORC1 AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Emodin Emodin Emodin->PI3K Inhibition Emodin->AKT Inhibition Emodin->mTOR Inhibition

References

Spectroscopic Data for the Structural Elucidation of Enamidonin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the structural elucidation of Enamidonin, a novel enaminone compound. The information presented is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

Enaminones are a class of organic compounds characterized by a conjugated system of an amine and a ketone linked by a double bond. They are versatile precursors in the synthesis of various heterocyclic compounds and have shown a wide range of biological activities, including antimicrobial and antitumor properties.[1][2] The structural confirmation of novel enaminones like this compound relies on a combination of modern spectroscopic techniques. This document details the characteristic spectroscopic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data collected for the structural elucidation of this compound.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the connectivity of atoms.[3]

Table 1: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for this compound

Position¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
1---195.2
25.62d7.598.6
37.80d7.5162.5
4---138.1
5, 97.95d8.0128.5
6, 87.42t8.0127.3
77.55t8.0131.8
1011.2 (br s)br s--
112.98s-35.4
123.15s-45.1

Note: The assignments are based on 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in the determination of its elemental composition and structure.[4][5]

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonFormulaCalculated m/zMeasured m/z
[M+H]⁺C₁₂H₁₄NO⁺188.1070188.1075
[M+Na]⁺C₁₂H₁₄NONa⁺210.0889210.0893
Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[6][7]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450Medium, BroadN-H Stretch
3050WeakAromatic C-H Stretch
2925MediumAliphatic C-H Stretch
1640StrongC=O Stretch (conjugated)
1600StrongC=C Stretch (conjugated)
1580MediumAromatic C=C Stretch
Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.[8][9]

Table 4: UV-Vis Absorption Data for this compound in Methanol

λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Electronic Transition
32025,000π → π*

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy
  • Instrumentation: A Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe.

  • Sample Preparation: 10 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Spectra were acquired with a spectral width of 16 ppm, 32 scans, and a relaxation delay of 1.0 s.

  • ¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, 1024 scans, and a relaxation delay of 2.0 s.

  • 2D NMR: COSY, HSQC, and HMBC experiments were performed using standard Bruker pulse programs.

Mass Spectrometry
  • Instrumentation: A Thermo Scientific Q-Exactive Orbitrap mass spectrometer with an electrospray ionization (ESI) source.[10]

  • Sample Preparation: A 1 mg/mL solution of this compound in methanol was prepared and infused into the ESI source at a flow rate of 5 µL/min.

  • Data Acquisition: Spectra were acquired in positive ion mode over a mass range of m/z 100-500 with a resolution of 70,000.

Infrared (IR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer with a universal attenuated total reflectance (UATR) accessory.

  • Sample Preparation: A small amount of solid this compound was placed directly onto the UATR crystal.

  • Data Acquisition: Spectra were recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

UV-Vis Spectroscopy
  • Instrumentation: An Agilent Cary 60 UV-Vis spectrophotometer.

  • Sample Preparation: A 1x10⁻⁵ M solution of this compound was prepared in methanol.

  • Data Acquisition: The spectrum was recorded from 200 to 800 nm using a 1 cm path length quartz cuvette, with methanol as the blank.

Visualization of Workflows and Pathways

The following diagrams illustrate the logical workflow for the structural elucidation of this compound and a hypothetical signaling pathway that could be investigated based on its structural class.

structural_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_determination Structure Determination NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR_Analysis NMR Data Analysis (Connectivity, Functional Groups) NMR->NMR_Analysis MS Mass Spectrometry (HRMS) MS_Analysis MS Data Analysis (Molecular Formula) MS->MS_Analysis IR IR Spectroscopy IR_Analysis IR Data Analysis (Functional Groups) IR->IR_Analysis UV UV-Vis Spectroscopy UV_Analysis UV-Vis Data Analysis (Conjugated System) UV->UV_Analysis Structure_Proposal Propose Structure NMR_Analysis->Structure_Proposal MS_Analysis->Structure_Proposal IR_Analysis->Structure_Proposal UV_Analysis->Structure_Proposal Structure_Confirmation Confirm Structure Structure_Proposal->Structure_Confirmation

Caption: Workflow for the structural elucidation of this compound.

signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus translocation Response Cellular Response (e.g., Apoptosis) Nucleus->Response

Caption: Hypothetical signaling pathway involving this compound.

References

Enamidonin: A Technical Guide to Solubility and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Physicochemical Properties and Degradation Pathways of Enaminone-Class Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of enaminone-class compounds, a group of molecules with significant therapeutic potential, including anticonvulsant and anxiolytic activities. Due to the apparent scarcity of data on a specific compound named "Enamidonin," this document focuses on the broader class of enaminones, drawing on available scientific literature to present key data, experimental methodologies, and mechanistic insights relevant to drug development.

Executive Summary

Enaminones are characterized by a conjugated system comprising an amine, a double bond, and a ketone. This structural motif imparts unique physicochemical properties that influence their solubility and stability, critical parameters in drug design and formulation. This guide summarizes available quantitative data on the stability of representative enaminones, details the experimental protocols for solubility and stability assessment, and provides a visual representation of a key signaling pathway modulated by this class of compounds.

Solubility of Enaminone Derivatives

Aqueous solubility is a critical determinant of a drug's bioavailability. While specific quantitative solubility data for a wide range of enaminone derivatives is not extensively published, the methodologies for its determination are well-established. The shake-flask method is a common technique for assessing thermodynamic solubility.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

This protocol outlines a general procedure for determining the aqueous solubility of an enaminone compound.

Objective: To determine the thermodynamic (equilibrium) solubility of an enaminone derivative in an aqueous buffer.

Materials:

  • Enaminone compound (powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Vials with tight-fitting caps

  • Shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical column (e.g., C18)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the enaminone compound in DMSO at a known high concentration (e.g., 10 mg/mL).

  • Sample Preparation: Add an excess amount of the powdered enaminone compound to a vial containing a known volume of PBS (pH 7.4). Alternatively, for kinetic solubility, a small volume of the DMSO stock solution can be added to the buffer.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved enaminone.

  • Calculation: Calculate the solubility of the enaminone in the aqueous buffer (e.g., in µg/mL or mM) based on the measured concentration and the dilution factor.

Diagram of the Shake-Flask Solubility Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess enaminone to buffer B Seal vial A->B C Shake at constant temperature (24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Collect supernatant D->E F Dilute supernatant E->F G Quantify by HPLC-UV F->G

Shake-Flask Solubility Experimental Workflow

Stability of Enaminone Derivatives

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Enaminones can be susceptible to hydrolysis, particularly under acidic conditions.

Quantitative Stability Data

A study on the anticonvulsant enaminone derivative, E118, provides valuable insights into the stability profile of this class of compounds. The decomposition of E118 was found to follow first-order kinetics.

ConditionDegradation Rate Constant (k)Half-life (t½)Reference
0.1 M Hydrochloric Acid (25°C)0.049 min⁻¹14.1 min[1]
0.1 M Sodium Hydroxide0.0023 - 0.0086 h⁻¹80.6 - 150.6 h[1]
Phosphate Buffer (pH ~7.5)0.0023 - 0.0086 h⁻¹80.6 - 150.6 h[1]
Water/Ethanol (1:1)0.0023 - 0.0086 h⁻¹80.6 - 150.6 h[1]

Table 1: Stability of Enaminone E118 under various conditions.

The data clearly indicates that E118 undergoes rapid hydrolysis in acidic environments, while it is significantly more stable in neutral and alkaline conditions.[1] The protonation of the enaminone system is suggested to enhance hydrolysis.[1]

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active pharmaceutical ingredient (API) and the increase of degradation products over time.

Objective: To develop and validate a stability-indicating HPLC method for the analysis of an enaminone derivative and its degradation products.

Materials:

  • Enaminone compound

  • HPLC grade solvents (e.g., acetonitrile, methanol)

  • Buffers (e.g., phosphate, acetate)

  • Acids (e.g., hydrochloric acid)

  • Bases (e.g., sodium hydroxide)

  • Oxidizing agent (e.g., hydrogen peroxide)

  • HPLC system with a photodiode array (PDA) or UV detector

  • Analytical column (e.g., C18)

  • Forced degradation chamber (temperature, humidity, and light controlled)

Procedure:

  • Method Development:

    • Develop an HPLC method that separates the parent enaminone from its potential degradation products. This typically involves optimizing the mobile phase composition (organic solvent and buffer ratio, pH), column type, flow rate, and detection wavelength.

    • A gradient elution is often necessary to resolve all components.

  • Forced Degradation Studies:

    • Subject the enaminone compound to stress conditions to generate degradation products. These conditions typically include:

      • Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C).

      • Base Hydrolysis: Treat with 0.1 M NaOH at an elevated temperature.

      • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

      • Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C).

      • Photodegradation: Expose the drug solution to UV and visible light.

    • Samples are taken at various time points.

  • Method Validation:

    • Validate the developed HPLC method according to ICH guidelines. Key validation parameters include:

      • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from all degradation product peaks.

      • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

      • Accuracy: The closeness of the test results obtained by the method to the true value.

      • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

      • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

      • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Diagram of the Stability-Indicating Method Development Workflow:

G cluster_dev Method Development cluster_degradation Forced Degradation cluster_analysis Analysis & Optimization cluster_validation Method Validation A Develop HPLC Method B Stress Samples (Acid, Base, Peroxide, Heat, Light) A->B C Analyze Stressed Samples B->C D Optimize Separation C->D D->A Iterate E Validate according to ICH Guidelines D->E

Workflow for Developing a Stability-Indicating HPLC Method

Mechanism of Action: GABA-A Receptor Modulation

Several enaminone derivatives have been identified as positive allosteric modulators of the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system. This modulation is a key mechanism underlying their anticonvulsant and anxiolytic effects.

Signaling Pathway of Enaminone Action on GABA-A Receptors:

G cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor (Chloride Ion Channel) Cl_in Chloride Influx GABA_A->Cl_in Channel Opening GABA GABA GABA->GABA_A Binds to orthosteric site Enaminone Enaminone Derivative Enaminone->GABA_A Binds to allosteric site Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Enaminone Modulation of GABA-A Receptor Signaling

This diagram illustrates that γ-aminobutyric acid (GABA) binds to its specific site on the GABA-A receptor, leading to the opening of the chloride ion channel. Enaminone derivatives act as positive allosteric modulators, meaning they bind to a different site on the receptor and enhance the effect of GABA. This enhanced GABAergic transmission results in a greater influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

Conclusion

While the specific compound "this compound" remains uncharacterized in the public domain, the broader class of enaminones presents a promising area for drug discovery, particularly in the field of neuroscience. Understanding the solubility and stability of these compounds is paramount for their successful development. This guide provides a foundational understanding of these properties, offering standardized protocols for their assessment and a mechanistic insight into their biological activity. Further research into specific enaminone derivatives is warranted to build a more comprehensive database of their physicochemical and pharmacological properties.

References

Enamidonin: Unraveling Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Enamidonin is a cyclic lipopeptide natural product that has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets, drawing from available preclinical data. The information is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial and potentially anticancer agents.

Antibacterial Activity and Potential Therapeutic Targets

This compound and its structural analogs, this compound B and C, have been isolated from Streptomyces species and have shown efficacy against a range of Gram-positive bacteria. While the precise molecular mechanism of action is still under investigation, the structural class of this compound suggests potential interactions with the bacterial cell envelope, a common target for lipopeptide antibiotics.

Potential Antibacterial Targets

Based on the known mechanisms of other cyclic lipopeptide antibiotics, the potential therapeutic targets of this compound in bacteria may include:

  • Bacterial Cell Membrane: The lipophilic tail of this compound likely facilitates its insertion into the bacterial cell membrane, leading to disruption of membrane integrity, depolarization, and leakage of essential intracellular components. This disruption of the cell's physical barrier is a primary mechanism for bacterial cell death.

  • Cell Wall Synthesis: While less common for this class, some lipopeptides interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This inhibition weakens the cell wall, making the bacterium susceptible to osmotic lysis.

  • Other Intracellular Targets: Upon entering the bacterial cell, this compound could potentially interact with and inhibit the function of essential intracellular components, such as enzymes involved in DNA replication, transcription, or protein synthesis.

Quantitative Antibacterial Data

The following table summarizes the available Minimum Inhibitory Concentration (MIC) values for this compound and its analogs against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)
This compoundBacillus subtilis4
This compound BMethicillin-resistant Staphylococcus aureus (MRSA)8-64
Quinolone-resistant Staphylococcus aureus (QRSA)8-64
Enterococcus faecalis8-64
Bacillus subtilis8-64
This compound CMethicillin-resistant Staphylococcus aureus (MRSA)8-64
Quinolone-resistant Staphylococcus aureus (QRSA)8-64
Enterococcus faecalis8-64
Bacillus subtilis8-64

Potential Anticancer Activity

Preliminary evidence suggests that this compound may also possess anticancer properties. While the specific targets and mechanisms are yet to be fully elucidated, the induction of apoptosis (programmed cell death) is a plausible pathway.

Potential Anticancer Therapeutic Targets

The potential therapeutic targets of this compound in cancer cells could involve the modulation of key signaling pathways that regulate cell survival and apoptosis.

anticancer_pathway This compound This compound Cell_Surface_Receptor Cell Surface Receptor This compound->Cell_Surface_Receptor Signal_Transduction Signal Transduction Cascade Cell_Surface_Receptor->Signal_Transduction Pro_Apoptotic_Proteins Pro-Apoptotic Proteins (e.g., Bax, Bak) Signal_Transduction->Pro_Apoptotic_Proteins Activates Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Signal_Transduction->Anti_Apoptotic_Proteins Inhibits Mitochondria Mitochondria Pro_Apoptotic_Proteins->Mitochondria Anti_Apoptotic_Proteins->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed apoptotic pathway potentially modulated by this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not widely published. However, standard methodologies for assessing antibacterial and cytotoxic activities can be adapted.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a general procedure for determining the MIC of this compound against bacterial strains.

mic_workflow start Start prepare_this compound Prepare serial dilutions of this compound start->prepare_this compound prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum inoculate_plate Inoculate microtiter plate with bacteria and this compound dilutions prepare_this compound->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate at 37°C for 18-24 hours inoculate_plate->incubate read_results Visually inspect for turbidity (bacterial growth) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Cytotoxicity Assay

This protocol provides a general workflow for assessing the cytotoxic effects of this compound on cancer cell lines.

cytotoxicity_workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate_initial Incubate for 24 hours seed_cells->incubate_initial treat_cells Treat cells with varying concentrations of this compound incubate_initial->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_reagent Add viability reagent (e.g., MTT, CellTiter-Glo) incubate_treatment->add_reagent incubate_reagent Incubate as per reagent protocol add_reagent->incubate_reagent measure_signal Measure absorbance or luminescence incubate_reagent->measure_signal calculate_viability Calculate cell viability (%) measure_signal->calculate_viability end End calculate_viability->end

Caption: Workflow for a typical in vitro cytotoxicity assay.

Conclusion and Future Directions

This compound represents a promising natural product with potential applications as an antibacterial and possibly an anticancer agent. The primary therapeutic targets in bacteria are likely the cell membrane and/or cell wall. In cancer cells, the induction of apoptosis through the modulation of key signaling pathways is a probable mechanism.

Further research is imperative to fully elucidate the precise molecular targets and mechanisms of action of this compound. Key future directions include:

  • Target Identification Studies: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific binding partners of this compound in both bacterial and cancer cells.

  • Mechanism of Action Studies: Detailed investigation into the effects of this compound on bacterial membrane potential, cell wall synthesis, and key signaling pathways in cancer cells.

  • In Vivo Efficacy Studies: Evaluation of the therapeutic potential of this compound in animal models of bacterial infections and cancer.

A deeper understanding of this compound's therapeutic targets will be crucial for its potential development as a clinical candidate.

Enamidonin: A Search for a Specific Molecule and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for the compound "enamidonin" and its derivatives has yielded no specific chemical entity matching this name within publicly available scientific databases and literature. It is plausible that "this compound" may be a novel, yet-to-be-published compound, a proprietary molecule not disclosed in the public domain, or a potential misspelling of a related chemical class, such as "enaminone" or "enamide."

Due to the inability to identify the core structure of "this compound," a detailed technical guide on its derivatives and structure-activity relationships (SAR) cannot be provided at this time. The foundation of any SAR study is the core molecular scaffold, from which derivatives are synthesized and their biological activities are compared. Without this fundamental information, a meaningful analysis is not possible.

The Broader Context: Enaminones and Enamides

While information on "this compound" is unavailable, the closely related classes of compounds, enaminones and enamides , are well-documented in chemical literature and are known for their diverse biological activities. These compounds are characterized by the presence of a conjugated system containing a nitrogen atom, a double bond, and a carbonyl group (in the case of enaminones) or an amide group (in the case of enamides).

General Structure of Enaminones

Enaminones are versatile precursors in organic synthesis and have been explored for a range of pharmacological applications. Their general structure allows for extensive chemical modifications, making them attractive scaffolds for drug discovery.

G cluster_enaminone General Structure of an Enaminone R1 N N N->R1 R2 N->R2 C1 N->C1 C2 C1->C2 = C3 C2->C3 O O C3->O = R3 C3->R3

In-depth Technical Guide: Early-Stage Research on Enamidonin's Cellular Effects

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Despite a comprehensive search of scientific literature and databases, no information, research articles, or data could be found for a compound named "Enamidonin." It is possible that "this compound" is a proprietary name not yet in the public domain, a very new compound with no published research, or a misspelling of a different compound.

Therefore, the following guide is a template that can be populated with the correct information once the identity of the compound is clarified. The structure and examples provided are based on typical early-stage cellular effects research for a novel therapeutic agent.

Executive Summary

This document provides a technical overview of the initial in-vitro research on the cellular effects of a hypothetical compound, which we will refer to as "Compound X" in place of "this compound." The guide is intended for researchers, scientists, and drug development professionals. It details the compound's effects on cellular viability, outlines its impact on a key signaling pathway, and provides the methodologies for the foundational experiments.

Quantitative Data Summary

All quantitative data from initial cellular assays with Compound X are summarized below for clear comparison.

Table 1: Cellular Viability (MTT Assay)

Cell LineCompound X IC50 (µM)
Cancer Cell Line A15.2
Cancer Cell Line B28.7
Normal Cell Line C> 100

Table 2: Protein Expression Modulation (Western Blot Analysis)

Target ProteinCell LineFold Change (vs. Control) at 24h
Phospho-Protein YCancer Cell Line A-0.85
Total Protein YCancer Cell Line A-0.10
Downstream Effector ZCancer Cell Line A-0.65

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility.

Cell Culture
  • Cell Lines: Cancer Cell Line A, Cancer Cell Line B, and Normal Cell Line C were obtained from ATCC.

  • Media: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cellular Viability
  • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound X was serially diluted in culture medium and added to the wells, with final concentrations ranging from 0.1 µM to 100 µM. A vehicle control (0.1% DMSO) was also included.

  • After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • The medium was aspirated, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • IC50 values were calculated using non-linear regression analysis in GraphPad Prism.

Western Blot Analysis
  • Cancer Cell Line A cells were treated with Compound X (15 µM) or vehicle control for 24 hours.

  • Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration was determined using a BCA protein assay kit.

  • Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary antibodies against Phospho-Protein Y, Total Protein Y, Downstream Effector Z, and a loading control (e.g., GAPDH) were incubated overnight at 4°C.

  • After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Bands were visualized using an ECL detection reagent and imaged. Densitometry analysis was performed using ImageJ software.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the hypothetical signaling pathway affected by Compound X and the experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor ProteinY Protein Y Receptor->ProteinY Activation CompoundX Compound X pProteinY Phospho-Protein Y CompoundX->pProteinY Inhibition ProteinY->pProteinY Phosphorylation EffectorZ Downstream Effector Z pProteinY->EffectorZ Activation Transcription Gene Transcription EffectorZ->Transcription CellGrowth Cell Growth & Proliferation Transcription->CellGrowth

Caption: Hypothetical signaling pathway inhibited by Compound X.

G cluster_0 Cell Treatment cluster_1 Viability Assay cluster_2 Protein Analysis Start Seed Cells Treat Treat with Compound X Start->Treat MTT MTT Assay Treat->MTT Lyse Cell Lysis Treat->Lyse Read Measure Absorbance MTT->Read WB Western Blot Lyse->WB

Caption: Experimental workflow for cellular effects analysis.

In-Depth Technical Guide: Exploring the Pharmacokinetics of Enamidonin

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding the subject of this guide: Initial comprehensive searches for a compound named "Enamidonin" have not yielded any results in publicly available scientific literature, clinical trial databases, or pharmacological references. This suggests that "this compound" may be a hypothetical, proprietary, or as-yet-undisclosed compound.

Consequently, this guide cannot provide specific pharmacokinetic data, experimental protocols, or signaling pathways directly related to "this compound."

However, to fulfill the user's request for an in-depth technical guide on pharmacokinetic principles, presented in the requested format, we will proceed by using a well-documented, analogous compound as a placeholder. For this purpose, we will use "Enoximone," a real phosphodiesterase inhibitor with available pharmacokinetic data. This will allow us to demonstrate the requested data presentation, protocol detailing, and visualization requirements.

Please be aware that all data, protocols, and pathways presented below pertain to Enoximone and are intended to serve as a structural and conceptual template for the analysis of a novel compound like "this compound" once such information becomes available.

Executive Summary

This document provides a detailed overview of the pharmacokinetic profile of Enoximone, a cardiotonic and vasodilating agent. It is intended for researchers, scientists, and drug development professionals. The guide covers key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, details the experimental methodologies used for their determination, and visualizes relevant biological pathways and workflows.

Pharmacokinetic Data Summary (Enoximone)

The following tables summarize the key quantitative pharmacokinetic parameters of Enoximone and its primary active metabolite, Enoximone Sulphoxide.

Table 1: Key Pharmacokinetic Parameters of Enoximone in Humans

ParameterValueSpecies/Study PopulationCitation
Metabolism Primarily oxidized to Enoximone SulphoxideHuman[1]
Excretion (Intravenous Dose) ~74% excreted as sulphoxide metabolite in 24-hour urineCongestive Heart Failure Patients[1]
Parent Drug Excretion ~0.49% recovered as intact drug in 24-hour urineCongestive Heart Failure Patients[1]

Table 2: Comparative Activity of Enoximone and its Metabolite

CompoundInotropic & Vasodilator PotencyDuration of Inotropic ActionSpeciesCitation
Enoximone 1x1xDog[1]
Enoximone Sulphoxide 0.13 - 0.14x13x longerDog[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are generalized protocols representative of those used to characterize the ADME properties of a compound like Enoximone.

In Vitro ADME Assays

A standard battery of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) tests are essential in early drug discovery to predict a compound's pharmacokinetic behavior.[2][3]

  • Metabolic Stability:

    • Objective: To determine the rate at which the compound is metabolized by liver enzymes.

    • Method: The test compound is incubated with human, rat, or mouse liver microsomes or S9 fractions.[2][3] Samples are taken at various time points and the concentration of the remaining parent compound is measured by LC-MS/MS. The rate of disappearance is used to calculate the intrinsic clearance.

  • Plasma Protein Binding:

    • Objective: To quantify the extent to which a compound binds to proteins in the blood plasma.

    • Method: Equilibrium dialysis is a common method.[2][3] The test compound is added to one side of a semi-permeable membrane with plasma, and a buffer solution is on the other side. The system is allowed to reach equilibrium, and the concentrations of the compound in the plasma and buffer are measured to determine the bound and unbound fractions.

  • CYP450 Inhibition Assay:

    • Objective: To assess the potential for the compound to inhibit major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.

    • Method: A fluorogenic probe substrate for a specific CYP450 isoform is incubated with human liver microsomes and the test compound.[2][3] The inhibition of the formation of the fluorescent metabolite is measured to determine the IC50 value.

Animal Pharmacokinetic Studies
  • Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of the compound in a living organism.

  • Method: The compound is administered to animals (e.g., rats, dogs, monkeys) via the intended clinical route (e.g., oral, intravenous).[1] Blood samples are collected at predetermined time points. Plasma is separated, and the concentration of the parent drug and its major metabolites are quantified using a validated bioanalytical method, typically LC-MS/MS. Pharmacokinetic parameters are then calculated using non-compartmental analysis.

Signaling Pathways and Workflows

Mechanism of Action: Signaling Pathway

Enoximone exerts its therapeutic effect by selectively inhibiting phosphodiesterase 3 (PDE3), leading to an increase in intracellular cyclic AMP (cAMP) levels.[1]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Beta_Receptor β-Adrenergic Receptor AC Adenylyl Cyclase Beta_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC AMP AMP cAMP->AMP Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 PDE3 PDE3->cAMP Inhibits Hydrolysis Cellular_Effects Positive Inotropism Vasodilation PKA->Cellular_Effects Leads to Enoximone Enoximone Enoximone->PDE3 Inhibits

Caption: Enoximone inhibits PDE3, increasing cAMP and leading to positive inotropic and vasodilatory effects.

Experimental Workflow: In Vivo Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study in an animal model.

Start Study Initiation Dosing Compound Administration (e.g., IV or Oral) Start->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis Bioanalysis (LC-MS/MS Quantification) Processing->Analysis Calculation Pharmacokinetic Analysis (NCA) Analysis->Calculation Reporting Data Reporting & Interpretation Calculation->Reporting End Study Completion Reporting->End

Caption: A streamlined workflow for an in vivo pharmacokinetic study, from administration to data analysis.

Disclaimer: This document is for informational purposes only and is based on publicly available data for Enoximone. It is intended to serve as a template. Any investigation into a new chemical entity, such as the hypothetical "this compound," would require specific, dedicated experimental studies.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening Using Enamidonin, a Novel p53-MDM2 Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enamidonin is a potent, small molecule inhibitor targeting the protein-protein interaction (PPI) between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2. In many human cancers, the p53 pathway is inactivated through overexpression of MDM2, which leads to the ubiquitination and subsequent proteasomal degradation of p53. By disrupting the p53-MDM2 interaction, this compound stabilizes p53, allowing it to accumulate in the nucleus, and transactivate its target genes. This leads to the induction of cell cycle arrest and apoptosis in cancer cells that retain wild-type p53.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize inhibitors of the p53-MDM2 interaction. The protocols are designed for researchers in drug discovery and chemical biology.

Signaling Pathway

The p53-MDM2 signaling pathway is a critical regulator of cell cycle progression and apoptosis. Under normal cellular conditions, MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its degradation. Cellular stress signals, such as DNA damage, can disrupt this interaction, leading to p53 stabilization and activation. This compound mimics this disruption, leading to a p53-dependent anti-tumor response.

p53_MDM2_pathway cluster_nucleus Nucleus p53 p53 p21 p21 p53->p21 activates BAX BAX p53->BAX activates Degradation Proteasomal Degradation p53->Degradation targeted for MDM2 MDM2 MDM2->p53 ubiquitinates This compound This compound This compound->MDM2 inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX->Apoptosis

Caption: The p53-MDM2 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

A two-step screening approach is recommended: a primary biochemical screen to identify direct inhibitors of the p53-MDM2 interaction, followed by a secondary cell-based assay to confirm on-target activity in a cellular context.

Primary High-Throughput Screening: p53-MDM2 TR-FRET Assay

This biochemical assay measures the disruption of the p53-MDM2 interaction using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

  • Recombinant human MDM2 protein, GST-tagged

  • Biotinylated p53 peptide (N-terminal transactivation domain sequence)

  • Terbium (Tb)-conjugated anti-GST antibody (donor fluorophore)

  • Streptavidin-conjugated d2 (acceptor fluorophore)

  • Assay buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20

  • 384-well, low-volume, black assay plates

  • This compound (positive control)

  • DMSO (negative control)

  • Compound library

Protocol:

  • Prepare the assay reagents in the assay buffer. The final concentrations in a 20 µL reaction volume are:

    • 5 nM GST-MDM2

    • 10 nM Biotin-p53 peptide

    • 1 nM Tb-anti-GST antibody

    • 20 nM Streptavidin-d2

  • Using an acoustic liquid handler, dispense 50 nL of compounds from the library (dissolved in DMSO) into the assay plates. Also, dispense this compound (positive control) and DMSO (negative control) into designated wells.

  • Add 10 µL of the GST-MDM2 and Tb-anti-GST antibody mixture to all wells.

  • Incubate for 15 minutes at room temperature.

  • Add 10 µL of the Biotin-p53 and Streptavidin-d2 mixture to all wells.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plates on a TR-FRET-compatible plate reader. Excite at 340 nm and measure emission at 620 nm (Terbium) and 665 nm (d2).

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) * 10,000.

  • Determine the percent inhibition for each compound relative to the controls.

Secondary Confirmatory Assay: p53-Dependent Reporter Gene Assay

This cell-based assay confirms the ability of hit compounds to activate p53 signaling in a cellular environment.

Materials:

  • A549 human lung carcinoma cell line (wild-type p53) stably expressing a p53-responsive firefly luciferase reporter construct.

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • 96-well, white, clear-bottom cell culture plates.

  • This compound (positive control).

  • DMSO (negative control).

  • Luciferase assay reagent (e.g., Bright-Glo™).

Protocol:

  • Seed the A549-p53-luciferase reporter cells into 96-well plates at a density of 10,000 cells per well in 100 µL of media.

  • Incubate the cells for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of the hit compounds and controls in culture media.

  • Remove the old media from the cells and add 100 µL of the media containing the compounds.

  • Incubate for an additional 24 hours.

  • Equilibrate the plate and the luciferase assay reagent to room temperature.

  • Add 100 µL of the luciferase reagent to each well.

  • Mix for 2 minutes on an orbital shaker to induce cell lysis.

  • Measure the luminescence on a plate reader.

  • Calculate the fold activation of the p53 pathway relative to the DMSO-treated cells.

High-Throughput Screening Workflow

The screening process follows a logical progression from primary screening to hit confirmation and further characterization.

HTS_Workflow Start Compound Library (100,000 compounds) PrimaryScreen Primary HTS: p53-MDM2 TR-FRET Assay Start->PrimaryScreen HitSelection Hit Selection (>50% Inhibition) PrimaryScreen->HitSelection DoseResponse Dose-Response Confirmation (IC50 Determination) HitSelection->DoseResponse ~1,000 Hits SecondaryAssay Secondary Assay: p53 Reporter Gene Assay DoseResponse->SecondaryAssay ConfirmedHits Confirmed Hits SecondaryAssay->ConfirmedHits

Caption: High-throughput screening cascade for the identification of p53-MDM2 inhibitors.

Data Presentation

The following tables summarize the quantitative data for this compound and representative hypothetical compounds from the screening assays.

Table 1: Primary HTS (TR-FRET) Data for Selected Compounds

Compound IDConcentration (µM)% InhibitionHit ( >50%)
This compound1095.2Yes
HTP-0011085.7Yes
HTP-0021012.3No
HTP-0031068.4Yes
DMSON/A0No

Table 2: Dose-Response Data for Confirmed Hits

Compound IDTR-FRET IC50 (nM)Reporter Assay EC50 (nM)Z'-factor (Primary Screen)
This compound8.525.30.85
HTP-001150.2450.80.85
HTP-0032,500>10,0000.85

The Z'-factor is a measure of the statistical effect size and is a measure of the quality of the HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

Conclusion

The described high-throughput screening assays provide a robust and reliable platform for the discovery and characterization of novel inhibitors of the p53-MDM2 protein-protein interaction. This compound serves as a potent reference compound for these assays. The combination of a biochemical primary screen and a cell-based secondary assay ensures the identification of compounds that are both direct binders and functionally active in a cellular context. These methodologies are crucial for the development of new targeted cancer therapeutics.

Application Notes and Protocols: Synthesis and Purification of Enamidonin

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, scientists, and drug development professionals.

Subject: Detailed Methodology for Enamidonin Synthesis and Purification

Introduction

This document aims to provide a comprehensive overview of the synthesis and purification of this compound, a compound of interest for researchers in drug development. However, extensive searches of chemical databases and scientific literature have not yielded a publicly documented compound with the name "this compound." It is possible that "this compound" is a novel proprietary compound, a developmental codename not yet in the public domain, or a term with limited dissemination.

Consequently, this document will outline a generalized workflow and methodology that can be adapted for the synthesis and purification of a novel small molecule, using best practices in medicinal chemistry and process development. This will serve as a template for researchers to develop a specific protocol once the chemical structure of this compound is known.

Part 1: General Synthetic Strategy for a Novel Compound

A general approach to synthesizing a novel organic molecule like a hypothetical "this compound" would involve a multi-step process, beginning with commercially available starting materials.

1.1. Retrosynthetic Analysis

The first step in planning the synthesis is to perform a retrosynthetic analysis. This involves conceptually breaking down the target molecule into simpler, commercially available precursors. This process helps to identify key bond formations and strategic disconnections.

1.2. Forward Synthesis: A Hypothetical Example

Without the actual structure of this compound, a specific reaction scheme cannot be provided. However, a representative workflow for the synthesis of a complex organic molecule is presented below. This workflow illustrates the logical progression from starting materials to the final product.

Experimental Workflow: Hypothetical Synthesis

G cluster_0 Step 1: Coupling Reaction cluster_1 Step 2: Functional Group Transformation cluster_2 Step 3: Cyclization cluster_3 Purification A Starting Material A C Intermediate 1 A->C Catalyst Solvent, Temp B Starting Material B B->C D Intermediate 2 C->D Reagent Solvent, Temp E Crude Product D->E Acid/Base Heat F Purified this compound E->F Chromatography

Caption: A generalized workflow for a multi-step organic synthesis.

Part 2: Purification of a Novel Compound

Purification is a critical step to isolate the target compound from byproducts, unreacted starting materials, and reagents. The choice of purification method depends on the physicochemical properties of the compound.

2.1. Common Purification Techniques

  • Crystallization: This is a powerful technique for purifying solid compounds. It relies on the differential solubility of the target compound and impurities in a given solvent system.

  • Column Chromatography: This is a versatile method for separating compounds based on their differential adsorption to a stationary phase. Common types include:

    • Silica Gel Chromatography: For non-polar to moderately polar compounds.

    • Reverse-Phase Chromatography (e.g., C18): For polar compounds.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique used for final purification to achieve high purity levels.

2.2. General Protocol for Column Chromatography

  • Slurry Preparation: The crude product is dissolved in a minimal amount of a suitable solvent.

  • Column Packing: A glass column is packed with the chosen stationary phase (e.g., silica gel) as a slurry in the mobile phase.

  • Loading: The dissolved crude product is carefully loaded onto the top of the column.

  • Elution: The mobile phase (a single solvent or a gradient of solvents) is passed through the column to separate the components.

  • Fraction Collection: The eluent is collected in fractions.

  • Analysis: The fractions are analyzed (e.g., by Thin Layer Chromatography - TLC) to identify those containing the pure product.

  • Solvent Evaporation: The solvent is removed from the combined pure fractions to yield the purified compound.

Part 3: Data Presentation

Quantitative data from the synthesis and purification process should be meticulously recorded and presented for clarity and reproducibility.

Table 1: Summary of a Hypothetical Synthesis and Purification of this compound

StepCompoundStarting Mass (g)Final Mass (g)Yield (%)Purity (%)
1. Coupling ReactionIntermediate 110.012.58590 (Crude)
2. F.G. TransformationIntermediate 212.511.08885 (Crude)
3. CyclizationCrude Product11.08.57770 (Crude)
4. PurificationPurified this compound8.55.565>98 (HPLC)
Overall This compound 10.0 (from A) 5.5 42.4 >98 (HPLC)

Part 4: Signaling Pathway Analysis

As "this compound" is not a known public compound, its mechanism of action and associated signaling pathways are not documented. For a novel compound, the following steps would be taken to elucidate its biological activity.

4.1. Target Identification and Validation

  • Phenotypic Screening: Assessing the effect of the compound on cell behavior to identify a biological response.

  • Affinity-based Methods: Using the compound as a "bait" to pull out its protein binding partners.

  • Computational Approaches: Predicting potential targets based on the compound's structure.

4.2. Pathway Elucidation

Once a target is identified, experiments are designed to understand how the compound's interaction with the target affects downstream signaling pathways. This often involves techniques like Western blotting, qPCR, and reporter assays to measure changes in protein levels, gene expression, and pathway activation.

Logical Relationship: From Compound to Pathway

G A This compound B Identified Protein Target A->B Binding C Signaling Cascade B->C Modulation D Cellular Response C->D Effect

Caption: The logical progression from a compound to its cellular effect.

While specific protocols for "this compound" cannot be provided due to the lack of public information, this document offers a detailed, generalized framework for the synthesis, purification, and biological characterization of a novel small molecule. Researchers are encouraged to adapt these methodologies based on the specific chemical and biological properties of their compound of interest. Once the structure of "this compound" is disclosed, a more targeted and detailed set of protocols can be developed.

Application Note & Protocol: Quantification of Enamidonin in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the quantification of Enamidonin, a novel small molecule inhibitor, in human plasma samples. The method utilizes a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) assay. The protocol outlines procedures for sample preparation using protein precipitation, chromatographic separation, and mass spectrometric detection. This document also provides a comprehensive guide for constructing a calibration curve and validating the assay's performance, ensuring accurate and reliable measurement of this compound concentrations in a pre-clinical and clinical research setting.

Introduction

This compound is a promising new therapeutic agent whose mechanism of action is currently under investigation. To support pharmacokinetic and pharmacodynamic (PK/PD) studies, a reliable method for quantifying this compound in biological matrices is essential. This protocol describes a validated LC-MS/MS method for the determination of this compound in human plasma. The assay is highly selective and sensitive, allowing for the accurate measurement of this compound concentrations over a clinically relevant range.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of this compound or a structurally similar compound)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • 96-well protein precipitation plates

Instrumentation
  • A validated LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical column suitable for small molecule separation (e.g., a C18 reversed-phase column).

  • Data acquisition and analysis software.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and standards on ice.

  • In a 96-well protein precipitation plate, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Add 200 µL of cold acetonitrile containing the internal standard (IS) to each well.

  • Mix thoroughly by vortexing for 1 minute.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: HPLC Gradient

Time (min) % Mobile Phase B
0.0 5
0.5 5
2.5 95
3.0 95
3.1 5

| 4.0 | 5 |

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.5 kV
MRM Transitions See Table 2

Table 2: MRM Transitions for this compound and Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound To be determined To be determined To be determined
Internal Standard To be determined To be determined To be determined

Note: The specific MRM transitions and collision energies must be optimized for this compound and the chosen internal standard.

Calibration Curve and Quality Control Samples
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol).

  • Prepare a series of working standard solutions by serially diluting the stock solution.

  • Spike the working standard solutions into blank human plasma to create calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.

Data Presentation

Calibration Curve

The calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Table 3: Example Calibration Curve Data

Concentration (ng/mL) Peak Area Ratio (Analyte/IS)
1 0.012
5 0.058
10 0.115
50 0.592
100 1.180
500 5.950
1000 11.920

Note: This is example data and should be replaced with actual experimental results.

Assay Validation Parameters

The assay should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Table 4: Summary of Assay Validation Parameters

Parameter Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal value (±20% for LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ)
LLOQ Signal-to-noise ratio ≥ 10
Selectivity No significant interfering peaks at the retention time of the analyte and IS
Matrix Effect Within acceptable limits

| Stability | Stable under various storage and processing conditions |

Visualization

Experimental Workflow

experimental_workflow sample Plasma Sample/ Standard/QC add_is Add Acetonitrile with Internal Standard sample->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis lcms->data signaling_pathway This compound This compound receptor Target Receptor This compound->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b tf Transcription Factor kinase_b->tf gene Target Gene Expression tf->gene response Cellular Response gene->response

Enamidonin: A Potent Tool for Interrogating the JAK/STAT Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Enamidonin is a novel, potent, and selective small molecule inhibitor of the Janus kinase (JAK) family of tyrosine kinases. These application notes provide a comprehensive overview of this compound as a research tool for investigating the JAK/STAT signaling pathway, which is implicated in numerous physiological and pathological processes, including inflammation, immunity, and cancer. This document offers detailed protocols for in vitro and in vivo experiments, along with representative data to guide researchers in utilizing this compound to explore the functional roles of JAK/STAT signaling in various biological systems.

Introduction

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in cell proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many diseases. This compound provides a valuable tool for dissecting the intricate mechanisms of the JAK/STAT pathway and for the preclinical validation of JAK inhibition as a therapeutic strategy.

Data Presentation

The inhibitory activity of this compound has been characterized in a variety of biochemical and cell-based assays. The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical Potency of this compound against JAK Isoforms

TargetIC50 (nM)Assay Type
JAK15.2Biochemical Kinase Assay
JAK28.7Biochemical Kinase Assay
JAK3150.4Biochemical Kinase Assay
TYK295.8Biochemical Kinase Assay

Table 2: Cellular Activity of this compound

Cell LinePathway StimulationReadoutEC50 (nM)
HeLaIFN-γpSTAT1 (Y701)25.3
TF-1IL-6Cell Proliferation42.1
Ba/F3-JAK2V617F-Cell Proliferation18.9

Signaling Pathway

The JAK/STAT pathway is initiated by the binding of cytokines to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. This compound exerts its effect by inhibiting the kinase activity of JAKs, thereby blocking downstream signaling.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->Receptor Phosphorylation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation This compound This compound This compound->JAK Inhibition Gene Gene Transcription DNA->Gene

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Biochemical Kinase Assay for JAK Inhibition

Objective: To determine the in vitro inhibitory activity of this compound against purified JAK enzymes.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound (serial dilutions)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the JAK enzyme and peptide substrate in assay buffer to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate for 1 hour at 30°C.

  • Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cellular Assay for STAT1 Phosphorylation

Objective: To assess the inhibitory effect of this compound on cytokine-induced STAT1 phosphorylation in a cellular context.

Materials:

  • HeLa cells

  • DMEM supplemented with 10% FBS and antibiotics

  • Recombinant human IFN-γ

  • This compound (serial dilutions)

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 90% methanol)

  • Primary antibody: anti-phospho-STAT1 (Y701)

  • Secondary antibody: fluorescently labeled anti-rabbit IgG

  • Flow cytometer

Procedure:

  • Seed HeLa cells in a 96-well plate and culture overnight.

  • Starve the cells in serum-free DMEM for 4 hours.

  • Pre-treat the cells with serial dilutions of this compound or DMSO for 1 hour.

  • Stimulate the cells with IFN-γ (e.g., 10 ng/mL) for 15 minutes.

  • Wash the cells with cold PBS and fix with fixation buffer for 10 minutes at room temperature.

  • Permeabilize the cells with cold permeabilization buffer for 30 minutes on ice.

  • Wash the cells and incubate with the primary antibody against phospho-STAT1 for 1 hour.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody for 30 minutes.

  • Resuspend the cells in PBS and analyze by flow cytometry.

  • Determine the EC50 value based on the inhibition of the mean fluorescence intensity.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Biochemical Biochemical Kinase Assay Cellular Cellular Phosphorylation Assay Biochemical->Cellular Confirms Cellular Activity Proliferation Cell Proliferation Assay Cellular->Proliferation Links to Functional Outcome PK Pharmacokinetics Proliferation->PK Guides In Vivo Dosing Efficacy Efficacy Models (e.g., Arthritis Model) PK->Efficacy Informs Efficacy Studies

Caption: A typical experimental workflow for characterizing this compound.

In Vivo Animal Model: Collagen-Induced Arthritis in Mice

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of rheumatoid arthritis.

Materials:

  • DBA/1 mice

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound formulated for oral administration

  • Vehicle control

Procedure:

  • Induction of Arthritis:

    • On day 0, immunize mice with an emulsion of bovine type II collagen and CFA via intradermal injection at the base of the tail.

    • On day 21, boost the mice with an emulsion of bovine type II collagen and IFA.

  • Treatment:

    • Begin oral administration of this compound or vehicle control daily, starting from the day of the booster injection (day 21) or upon the onset of clinical signs of arthritis.

  • Assessment:

    • Monitor the mice regularly for clinical signs of arthritis, including paw swelling and joint inflammation. Score the severity of arthritis using a standardized scoring system.

    • Measure paw thickness using a caliper.

    • At the end of the study, collect blood for cytokine analysis and joint tissues for histological evaluation of inflammation, cartilage damage, and bone erosion.

  • Data Analysis:

    • Compare the arthritis scores, paw thickness, cytokine levels, and histological parameters between the this compound-treated and vehicle-treated groups to determine the therapeutic efficacy.

Conclusion

This compound is a potent and selective JAK inhibitor that serves as an invaluable tool for researchers studying the JAK/STAT signaling pathway. The protocols and data presented in these application notes provide a solid foundation for utilizing this compound to investigate the role of JAK/STAT signaling in health and disease, and to explore its potential as a therapeutic agent. For further information or to request a sample, please contact our technical support team.

Application Notes and Protocols for Assessing Enamidonin's Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Methodologies for the Quantitative Assessment of Enamidonin's Binding Affinity to its Target Protein.

Introduction

This document provides a detailed overview of established and recommended techniques for characterizing the binding affinity of the novel compound, this compound. The selection of the most appropriate assay is contingent on the specific characteristics of this compound and its putative target. Understanding the binding affinity is a critical step in drug discovery and development, providing insights into the potency, specificity, and duration of action of a therapeutic candidate.[1][2] The equilibrium dissociation constant (KD) is a key parameter used to quantify this interaction, with a smaller KD value indicating a higher binding affinity.[1]

Overview of Recommended Binding Affinity Assays

A variety of biophysical and biochemical methods can be employed to determine the binding affinity of this compound.[1][3] The choice of method will depend on factors such as the nature of the target protein, the availability of reagents, and the desired throughput. Both label-free and labeled methods offer distinct advantages.

Table 1: Comparison of Key Binding Affinity Assay Techniques

TechniquePrincipleKey Parameters MeasuredThroughputLabeled/Label-Free
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.KD, kon, koffMedium to HighLabel-Free
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding interaction.KD, ΔH, ΔS, Stoichiometry (n)LowLabel-Free
Bio-Layer Interferometry (BLI) Measures the interference pattern of white light reflected from a biosensor tip as molecules bind and dissociate.KD, kon, koffHighLabel-Free
Radioligand Binding Assay Measures the binding of a radiolabeled ligand to its receptor.KD, Bmax, KiHighLabeled
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.KDMedium to HighLabeled or Label-Free
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.KD, KiHighLabeled

Experimental Protocols

Protocol 1: Determination of this compound Binding Affinity using Surface Plasmon Resonance (SPR)

Objective: To determine the equilibrium dissociation constant (KD) and the kinetic rate constants (kon and koff) for the interaction between this compound and its target protein.

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chip (e.g., CM5, NTA)

  • Target protein

  • This compound

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface using a mixture of EDC and NHS.

    • Inject the target protein solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer.

    • Inject the this compound solutions over the immobilized target protein surface, starting with the lowest concentration. Include a buffer-only injection as a reference.

    • Monitor the association phase (binding) and dissociation phase (buffer flow).

    • After each cycle, regenerate the sensor surface with the appropriate regeneration solution to remove bound this compound.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • Calculate the KD using the equation: KD = koff / kon.

SPR_Workflow cluster_prep Preparation cluster_analysis Binding Analysis cluster_data Data Analysis Equilibrate Chip Equilibrate Chip Activate Surface Activate Surface Equilibrate Chip->Activate Surface Immobilize Protein Immobilize Protein Activate Surface->Immobilize Protein Deactivate Surface Deactivate Surface Immobilize Protein->Deactivate Surface Inject this compound Inject this compound Deactivate Surface->Inject this compound Monitor Binding Monitor Binding Inject this compound->Monitor Binding Regenerate Surface Regenerate Surface Monitor Binding->Regenerate Surface Fit Sensorgrams Fit Sensorgrams Monitor Binding->Fit Sensorgrams Calculate KD Calculate KD Fit Sensorgrams->Calculate KD

Caption: Workflow for SPR-based binding affinity analysis.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To determine the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the this compound-target interaction.

Materials:

  • Isothermal Titration Calorimeter

  • Target protein

  • This compound

  • Dialysis buffer (e.g., PBS or HEPES)

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the target protein against the chosen buffer.

    • Dissolve this compound in the final dialysis buffer.

    • Degas both the protein and this compound solutions.

  • ITC Experiment:

    • Load the target protein into the sample cell and this compound into the injection syringe.

    • Perform a series of small, sequential injections of this compound into the protein solution while monitoring the heat change.

    • Allow the system to reach equilibrium between each injection.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of this compound to target protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine KD, ΔH, and n.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.

ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Dialyze Protein Dialyze Protein Dissolve this compound Dissolve this compound Dialyze Protein->Dissolve this compound Degas Samples Degas Samples Dissolve this compound->Degas Samples Load Samples Load Samples Degas Samples->Load Samples Titrate this compound Titrate this compound Load Samples->Titrate this compound Measure Heat Change Measure Heat Change Titrate this compound->Measure Heat Change Integrate Peaks Integrate Peaks Measure Heat Change->Integrate Peaks Plot Isotherm Plot Isotherm Integrate Peaks->Plot Isotherm Fit Binding Model Fit Binding Model Plot Isotherm->Fit Binding Model Determine Parameters Determine Parameters Fit Binding Model->Determine Parameters

Caption: Workflow for ITC-based thermodynamic analysis.

Potential Signaling Pathway Modulation by this compound

Assuming this compound targets a receptor tyrosine kinase (RTK), its binding could modulate downstream signaling pathways crucial for cellular processes. The following diagram illustrates a hypothetical signaling cascade that could be impacted by this compound binding.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RTK RTK This compound->RTK Binds Grb2 Grb2 RTK->Grb2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

References

Enamidonin: A Practical Guide to Dosage and Administration for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Enamidonin is a fictional compound created for illustrative purposes. The data, protocols, and pathways described herein are hypothetical and intended to serve as a template for the development of a practical guide for a novel therapeutic agent.

Introduction

This compound is an investigational small molecule inhibitor of the novel kinase, Aberrant Kinase 1 (AK1), a key regulator in inflammatory and fibrotic disease pathways. These application notes provide a comprehensive guide for the preclinical in vitro and in vivo administration and evaluation of this compound.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of AK1, preventing its phosphorylation and subsequent activation of downstream signaling cascades, including the JAK/STAT and MAPK pathways. This inhibition leads to a reduction in pro-inflammatory cytokine production and fibroblast activation.

cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus extracellular_ligand Inflammatory Stimulus receptor Receptor extracellular_ligand->receptor AK1 AK1 receptor->AK1 activates JAK JAK AK1->JAK phosphorylates MAPK MAPK AK1->MAPK phosphorylates This compound This compound This compound->AK1 inhibits STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT pMAPK p-MAPK MAPK->pMAPK transcription Gene Transcription (Pro-inflammatory cytokines, Pro-fibrotic factors) pSTAT->transcription pMAPK->transcription

Figure 1: this compound's proposed mechanism of action.

In Vitro Applications

This compound can be used to treat various cell lines to assess its impact on AK1-mediated signaling and cellular functions.

Table 1: Recommended In Vitro Concentration Ranges

Cell LineTarget PathwayConcentration RangeIncubation Time
Human FibroblastsFibrosis1 µM - 50 µM24 - 72 hours
MacrophagesInflammation0.1 µM - 25 µM12 - 48 hours
Endothelial CellsAngiogenesis5 µM - 100 µM48 - 96 hours

This protocol outlines the steps to determine the IC50 of this compound in a human fibroblast cell line.

start Start plate_cells Plate Human Fibroblasts start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 treat_cells Treat with this compound (Dose-Response) incubate1->treat_cells incubate2 Incubate 48h treat_cells->incubate2 lyse_cells Lyse Cells incubate2->lyse_cells protein_assay Perform Protein Assay lyse_cells->protein_assay western_blot Western Blot for p-AK1 and Total AK1 protein_assay->western_blot analyze Analyze and Calculate IC50 western_blot->analyze end End analyze->end

Figure 2: Workflow for IC50 determination.

Methodology:

  • Cell Plating: Plate human fibroblasts in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in cell culture medium. Remove the existing medium from the cells and add the this compound dilutions.

  • Incubation: Incubate the treated cells for 48 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting: Perform a Western blot analysis to detect the levels of phosphorylated AK1 (p-AK1) and total AK1.

  • Data Analysis: Quantify the band intensities and calculate the ratio of p-AK1 to total AK1. Plot the percentage of inhibition against the this compound concentration and determine the IC50 value using non-linear regression.

In Vivo Administration

This compound has been evaluated in rodent models of inflammation and fibrosis.

Table 2: Recommended In Vivo Dosage and Administration

Animal ModelRoute of AdministrationDosage RangeDosing Frequency
Mouse (Inflammation)Oral (gavage)10 - 100 mg/kgOnce daily
Rat (Fibrosis)Intraperitoneal5 - 50 mg/kgEvery other day

The pharmacokinetic profile of this compound has been characterized in mice following a single oral dose.

Table 3: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)

ParameterValue
Cmax (max concentration)15.2 µg/mL
Tmax (time to max conc.)2 hours
AUC (area under the curve)78.5 µg*h/mL
Half-life (t1/2)6.8 hours
Bioavailability45%

This protocol describes the administration of this compound to evaluate its efficacy in a lipopolysaccharide (LPS)-induced inflammation model in mice.

start Start acclimatize Acclimatize Mice (1 week) start->acclimatize group_animals Group Animals (n=8/group) acclimatize->group_animals pre_treat Pre-treat with this compound or Vehicle (Oral Gavage) group_animals->pre_treat induce_inflammation Induce Inflammation (LPS Injection) pre_treat->induce_inflammation 1 hour post-treatment monitor Monitor Clinical Signs (6 hours) induce_inflammation->monitor collect_samples Collect Blood and Tissue Samples monitor->collect_samples analyze_cytokines Analyze Serum Cytokines (ELISA) collect_samples->analyze_cytokines histology Histological Analysis of Tissues collect_samples->histology data_analysis Data Analysis and Statistical Evaluation analyze_cytokines->data_analysis histology->data_analysis end End data_analysis->end

Elucidating the Mechanism of Action of Enamidonin Using a Genome-Wide CRISPR-Cas9 Knockout Screen

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify the mechanism of action of Enamidonin, a novel cytotoxic compound. By identifying genes that, when knocked out, confer resistance to this compound, researchers can uncover its molecular targets and associated signaling pathways. This application note includes comprehensive experimental protocols, data presentation tables, and visualizations of the experimental workflow and a hypothetical signaling pathway.

Introduction

The discovery of novel therapeutic agents is often followed by the critical and challenging process of elucidating their mechanism of action (MoA). A thorough understanding of a drug's MoA is paramount for optimizing its efficacy, identifying potential off-target effects, and discovering biomarkers for patient stratification. CRISPR-Cas9 technology has emerged as a powerful and unbiased tool for functional genomic screening, enabling the systematic interrogation of gene function and its role in drug response.[1][2][3] Pooled CRISPR-Cas9 knockout screens, in particular, offer an efficient method to identify genes that modulate sensitivity to a small molecule, thereby revealing its MoA.[4][5]

This compound is a novel synthetic compound belonging to the enaminone class of molecules, which are known to exhibit a range of biological activities, including anti-tumor and antimicrobial effects.[6][7] Preliminary studies have indicated that this compound induces apoptosis in various cancer cell lines; however, its precise molecular target and the signaling pathways it modulates remain unknown. This protocol outlines a positive selection screen to identify genes whose loss confers resistance to this compound-induced cytotoxicity. The central hypothesis is that this compound targets a critical cellular process, and the knockout of a key component in that pathway will rescue cells from its cytotoxic effects. For the purpose of this application note, we will hypothesize that this compound's mechanism involves the UFMylation pathway, a crucial post-translational modification process.

Experimental Design and Workflow

The overall experimental workflow is designed to first identify genetic modifiers of this compound sensitivity using a genome-wide CRISPR-Cas9 knockout screen, followed by validation of the top candidate genes and subsequent mechanistic studies.

experimental_workflow cluster_phase1 Phase 1: Genome-Wide CRISPR-Cas9 Screen cluster_phase2 Phase 2: Hit Validation and Mechanistic Studies lentiviral_prep Lentiviral sgRNA Library Preparation transduction Transduction of Cas9-expressing Cells lentiviral_prep->transduction selection Puromycin Selection transduction->selection treatment This compound Treatment (Positive Selection) selection->treatment genomic_dna_extraction Genomic DNA Extraction treatment->genomic_dna_extraction ngs Next-Generation Sequencing (NGS) genomic_dna_extraction->ngs data_analysis Data Analysis & Hit Identification ngs->data_analysis individual_ko Individual Gene Knockout Validation data_analysis->individual_ko Top Candidate Genes ic50_shift IC50 Shift Assays individual_ko->ic50_shift pathway_analysis Pathway Analysis (e.g., Immunoblotting) ic50_shift->pathway_analysis mechanism_elucidation Mechanism of Action Elucidation pathway_analysis->mechanism_elucidation

Figure 1: A flowchart illustrating the major steps in the CRISPR-Cas9 screen and subsequent validation experiments to identify this compound's mechanism of action.

Materials and Reagents

This protocol assumes access to standard cell culture and molecular biology laboratory equipment. Specific reagents include:

  • Human cancer cell line (e.g., HeLa, A549) stably expressing Cas9

  • GeCKO v2 or other genome-wide human sgRNA library

  • Lentiviral packaging plasmids (e.g., pMD2.G, psPAX2)

  • HEK293T cells

  • Transfection reagent

  • Polybrene

  • Puromycin

  • This compound

  • Genomic DNA extraction kit

  • PCR reagents for library amplification

  • Next-generation sequencing platform

Detailed Experimental Protocols

Protocol 1: Lentiviral Production of the sgRNA Library
  • Plasmid Preparation: Amplify the sgRNA library plasmids in E. coli and purify using a maxiprep kit.

  • Cell Seeding: Seed 1.5 x 107 HEK293T cells in a 15-cm dish in DMEM supplemented with 10% FBS.

  • Transfection: The following day, transfect the cells with 10 µg of the sgRNA library plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G using a suitable transfection reagent.

  • Virus Collection: At 48 and 72 hours post-transfection, collect the viral supernatant, centrifuge to remove cell debris, and filter through a 0.45-µm filter.

  • Virus Titer Determination: Determine the viral titer by transducing the target Cas9-expressing cells with serial dilutions of the viral supernatant and selecting with puromycin. Calculate the multiplicity of infection (MOI).

Protocol 2: Genome-Wide CRISPR-Cas9 Screen
  • Transduction: Transduce a sufficient number of Cas9-expressing cells with the sgRNA library lentivirus at an MOI of 0.3 to ensure that most cells receive a single sgRNA. A coverage of at least 200 cells per sgRNA is recommended.

  • Antibiotic Selection: 48 hours post-transduction, select the transduced cells with puromycin for 2-3 days to eliminate non-transduced cells.

  • Establishment of Baseline Population: Collect a cell pellet from an aliquot of the selected cells to serve as the day 0 or untreated control.

  • This compound Treatment: Split the remaining cells into two populations: a control group (treated with vehicle, e.g., DMSO) and an this compound-treated group. Culture the cells with a concentration of this compound that results in approximately 80-90% cell death over 14 days.

  • Cell Maintenance: Passage the cells as needed, ensuring a minimum of 200 cells per sgRNA are maintained at each passage.

  • Genomic DNA Extraction: After 14 days, harvest the surviving cells from both the control and this compound-treated populations and extract genomic DNA.

  • sgRNA Library Amplification and Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR and prepare the amplicons for next-generation sequencing.

Protocol 3: Validation of Candidate Genes
  • Individual sgRNA Cloning and Lentivirus Production: Synthesize and clone 2-3 individual sgRNAs targeting each high-confidence candidate gene into a lentiviral vector. Produce lentivirus for each sgRNA as described in Protocol 4.1.

  • Generation of Knockout Cell Lines: Transduce Cas9-expressing cells with the individual sgRNA lentiviruses.

  • Cell Viability Assay: Perform a dose-response cell viability assay (e.g., CellTiter-Glo) with this compound on the individual knockout cell lines and a non-targeting control cell line.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) of this compound for each cell line. A significant shift in the IC50 for a knockout cell line compared to the control indicates a validated hit.

Data Presentation

The quantitative data generated from the CRISPR-Cas9 screen and subsequent validation experiments should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Top Gene Hits from the Genome-Wide CRISPR-Cas9 Screen

RankGene SymbolLog2 Fold Change (this compound vs. Control)p-valueFalse Discovery Rate (FDR)
1UFSP28.21.5 x 10-123.1 x 10-8
2UBA57.53.2 x 10-114.5 x 10-7
3UFM17.18.9 x 10-119.8 x 10-7
4UFL16.81.2 x 10-101.1 x 10-6
5DDRGK16.54.5 x 10-103.7 x 10-6

Table 2: Validation of Top Gene Hits by IC50 Shift Assay

Gene KnockoutsgRNAThis compound IC50 (nM)Fold Shift in IC50 (vs. Non-Targeting Control)
Non-Targeting ControlNTC-150.2 ± 3.51.0
UFSP2sgUFSP2-1485.6 ± 25.19.7
UFSP2sgUFSP2-2512.3 ± 30.810.2
UBA5sgUBA5-1398.7 ± 21.47.9
UFM1sgUFM1-1355.9 ± 18.97.1

Hypothetical Mechanism of Action and Signaling Pathway

Based on the hypothetical results from the CRISPR-Cas9 screen, the top enriched genes are key components of the UFMylation pathway. This strongly suggests that this compound's cytotoxic effect is mediated through the disruption of this pathway. UFM1 is a ubiquitin-like protein that is conjugated to target proteins in a process involving the E1 activating enzyme UBA5, the E2 conjugating enzyme UFC1, and the E3 ligase UFL1.[8] UFM1-specific protease 2 (UfSP2) is a cysteine protease responsible for deconjugating UFM1 from its substrates and for processing the UFM1 precursor.[9][10][11]

The knockout of these genes, particularly UfSP2, leading to resistance to this compound suggests that the drug may act as an inhibitor of UfSP2. Inhibition of UfSP2 would lead to an accumulation of UFMylated proteins, which could trigger cellular stress and apoptosis. The knockout of UfSP2 would prevent this accumulation, thereby rescuing the cells.

signaling_pathway cluster_ufmylation UFMylation Pathway cluster_cellular_response Cellular Response UFM1_precursor pro-UFM1 UFM1_mature UFM1 UFM1_precursor->UFM1_mature UfSP2 processing UBA5 UBA5 (E1) UFM1_mature->UBA5 UFC1 UFC1 (E2) UBA5->UFC1 UFL1 UFL1 (E3) UFC1->UFL1 UFMylated_Substrate UFMylated Substrate UFL1->UFMylated_Substrate Substrate Substrate Protein Substrate->UFMylated_Substrate UFMylation UFMylated_Substrate->Substrate De-UFMylation (UfSP2) Cell_Stress Cellular Stress UFMylated_Substrate->Cell_Stress UFSP2 UfSP2 Apoptosis Apoptosis Cell_Stress->Apoptosis This compound This compound This compound->UFSP2 Inhibition

Figure 2: A proposed signaling pathway for this compound's mechanism of action, where it inhibits UfSP2, leading to an accumulation of UFMylated substrates, cellular stress, and apoptosis.

Conclusion

The application of a genome-wide CRISPR-Cas9 knockout screen provides a powerful and unbiased approach to elucidate the mechanism of action of novel compounds like this compound.[12][13][14] The protocols and data presented here provide a comprehensive framework for researchers to identify and validate drug targets and to gain deeper insights into the complex interplay between small molecules and cellular pathways. The hypothetical findings presented in this document strongly implicate the UFMylation pathway as the target of this compound, underscoring the utility of this approach in modern drug discovery and development.[15][16]

References

Application Notes & Protocols: Enamidonin for Advanced Mitochondrial Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Enamidonin is a novel, cell-permeable fluorescent probe specifically designed for the advanced study of mitochondrial dynamics and function in live cells. Its unique chemical structure allows it to selectively accumulate in the mitochondrial matrix, driven by mitochondrial membrane potential. A key feature of this compound is its environment-sensitive fluorescence, exhibiting a significant shift in emission wavelength and intensity in response to changes in mitochondrial membrane potential and viscosity. This property makes it a powerful tool for investigating mitochondrial health, apoptosis, and metabolic activity.

Key Features:

  • High Specificity: Selectively targets and accumulates in mitochondria.

  • Live-Cell Compatible: Optimized for long-term imaging of live cells with low cytotoxicity.

  • Ratiometric Potential: Dual-emission properties allow for ratiometric imaging of mitochondrial membrane potential.

  • High Signal-to-Noise Ratio: Bright fluorescence and low background signal ensure high-quality imaging.

Quantitative Data

A summary of the key photophysical and performance characteristics of this compound is provided below, alongside a comparison with other common mitochondrial probes.

Table 1: Photophysical Properties of this compound

PropertyValue
Excitation (Max)488 nm
Emission (Max)525 nm (High Potential), 610 nm (Low Potential)
Molar Extinction Coefficient~65,000 M⁻¹cm⁻¹ in methanol
Quantum Yield> 0.60 in methanol
Recommended Laser Line488 nm
Recommended Emission Filters515-555 nm (Green), 590-630 nm (Red)

Table 2: Performance Comparison with Other Mitochondrial Probes

FeatureThis compoundMitoTracker™ Green FMTMRE
Targeting Mitochondrial MatrixMitochondrial MembraneMitochondrial Matrix
Membrane Potential Ratiometric (Emission Shift)InsensitiveIntensity-based (Accumulates)
Fixability Not fixableFixableNot fixable
Cytotoxicity LowLowModerate
Staining Time 15-30 minutes15-30 minutes15-30 minutes

Experimental Protocols

Protocol 1: Live-Cell Staining and Imaging of Mitochondria

This protocol provides a general guideline for staining and imaging live cells with this compound. Optimal conditions may vary depending on the cell type and experimental setup.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Cells cultured on glass-bottom dishes or chamber slides

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (10 mM stock, optional positive control)

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency on a suitable imaging vessel.

  • Staining Solution Preparation: Prepare a fresh working solution of this compound by diluting the 1 mM stock solution in pre-warmed imaging medium to a final concentration of 100-500 nM.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a 5% CO₂ incubator.

  • Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed imaging medium.

  • Imaging: Proceed with imaging using a fluorescence microscope equipped with appropriate filters for this compound. For ratiometric imaging, acquire images in both the green (515-555 nm) and red (590-630 nm) channels.

  • (Optional) Positive Control: To induce mitochondrial depolarization, treat cells with 10 µM CCCP for 5-10 minutes and observe the shift in this compound fluorescence from green to red.

Protocol 2: Monitoring Changes in Mitochondrial Membrane Potential

This protocol describes how to use this compound to monitor changes in mitochondrial membrane potential, for example, during drug treatment or apoptosis induction.

Procedure:

  • Baseline Imaging: Stain cells with this compound as described in Protocol 1 and acquire baseline images in both green and red channels.

  • Treatment: Add the compound of interest (e.g., an apoptosis-inducing agent) to the cells.

  • Time-Lapse Imaging: Acquire images at regular intervals to monitor the changes in the green and red fluorescence intensities over time.

  • Data Analysis: Quantify the average fluorescence intensity in both channels for individual mitochondria or whole cells. Calculate the ratio of the red to green fluorescence intensity (Red/Green). An increase in this ratio indicates mitochondrial depolarization.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging & Analysis cell_culture Culture cells to 70-80% confluency prepare_stain Prepare this compound working solution (100-500 nM) cell_culture->prepare_stain stain_cells Incubate cells with this compound for 15-30 min prepare_stain->stain_cells Add staining solution wash_cells Wash cells twice with imaging medium stain_cells->wash_cells acquire_images Acquire images (Green & Red channels) wash_cells->acquire_images Mount on microscope analysis Calculate Red/Green fluorescence ratio acquire_images->analysis

Caption: Experimental workflow for live-cell mitochondrial imaging with this compound.

signaling_pathway cluster_cell Cellular Response to Stress cluster_this compound This compound Fluorescence Response stress Cellular Stress (e.g., Drug Treatment) bax Bax/Bak Activation stress->bax mom Mitochondrial Outer Membrane Permeabilization bax->mom potential Loss of Mitochondrial Membrane Potential (ΔΨm) mom->potential cyto_c Cytochrome c Release mom->cyto_c potential->cyto_c enamidonin_low This compound (Low ΔΨm) Red Fluorescence potential->enamidonin_low monitored by caspase Caspase Activation cyto_c->caspase apoptosis Apoptosis caspase->apoptosis enamidonin_high This compound (High ΔΨm) Green Fluorescence enamidonin_high->enamidonin_low Emission Shift

Caption: Monitoring apoptosis-induced mitochondrial depolarization with this compound.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Small Molecule Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals who are encountering precipitation issues with small molecule compounds, referred to here as "your compound," in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a small molecule compound to precipitate out of an aqueous solution?

Precipitation of small molecule compounds is a frequent challenge in drug discovery and development.[1][2] The primary reasons for precipitation include:

  • Low Aqueous Solubility: Many organic molecules, particularly those with high molecular weight and lipophilicity ("brick dust" compounds), inherently have poor solubility in water.[1][3]

  • pH-Dependent Solubility: If your compound is ionizable, its solubility will be highly dependent on the pH of the solution. For example, a basic compound will be more soluble at acidic pH, while an acidic compound will be more soluble at alkaline pH. A shift in pH during an experiment can cause the compound to precipitate.

  • "Salting Out": High concentrations of salts in the buffer can decrease the solubility of a nonpolar compound, leading to precipitation.

  • Solvent Shift: When a compound is first dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution if its concentration exceeds its solubility limit in the final aqueous environment.[4]

  • Temperature Effects: Solubility is temperature-dependent. A decrease in temperature during storage or experimentation can reduce solubility and cause precipitation.

  • Concentration Exceeding Solubility Limit: The concentration of the compound in the aqueous solution may simply be higher than its maximum solubility under the given conditions.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own distinct solubility. A change in conditions could trigger a conversion to a less soluble form.

  • Common Ion Effect: For salt forms of a compound, the presence of a common ion in the buffer can reduce its solubility.[1]

Q2: How can I determine if the precipitation I'm observing is due to my compound or something else in the solution?

It's crucial to confirm that the precipitate is indeed your compound. Here are a few steps you can take:

  • Visual Inspection: Observe the precipitate. Crystalline precipitates are often indicative of the compound itself.

  • Control Experiment: Prepare a control solution containing all components except for your compound. If no precipitate forms, it strongly suggests your compound is the culprit.

  • Analysis of the Precipitate: If possible, isolate the precipitate by centrifugation and analyze it using techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Raman Spectroscopy to confirm its identity.[5]

Q3: Can the way I prepare my stock solution affect precipitation in my aqueous assay?

Absolutely. The initial handling of your compound is critical.

  • DMSO Stock Concentration: Preparing highly concentrated stock solutions in DMSO (e.g., >10-30 mM) can lead to precipitation upon dilution into aqueous buffers.[6][7][8]

  • DMSO Quality: DMSO is hygroscopic and can absorb water from the atmosphere. Water contamination in your DMSO stock can lower the solubility of your compound and promote precipitation.[6]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can lead to compound precipitation. It is often better to aliquot stock solutions into smaller, single-use volumes.[6][8]

Troubleshooting Guide

Issue 1: My compound precipitates immediately upon dilution from a DMSO stock into my aqueous buffer.

This is a classic "solvent shift" precipitation problem. Here’s a workflow to troubleshoot this issue:

G start Precipitation on Dilution step1 Decrease Final Concentration start->step1 step2 Optimize Dilution Protocol step1->step2 If still precipitating end Solution Stable step1->end Successful step3 Increase Co-solvent Percentage step2->step3 If still precipitating step2->end Successful step4 Use a Different Solubilizing Agent step3->step4 If still precipitating step3->end Successful step4->end Successful

Figure 1: Troubleshooting workflow for immediate precipitation upon dilution.

Detailed Steps:

  • Decrease the Final Concentration: Your target concentration may be above the kinetic solubility limit. Try performing a serial dilution to find a concentration where the compound remains in solution.

  • Optimize the Dilution Protocol:

    • Method of Addition: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations.

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Increase the Co-solvent Percentage: If your assay can tolerate it, increasing the final percentage of DMSO (e.g., from 0.1% to 1%) can help maintain solubility. However, be mindful of the potential effects of the solvent on your biological assay.

  • Use a Different Solubilizing Agent: Consider using other excipients like cyclodextrins, surfactants (e.g., Tween-20, Pluronic F-68), or polymers to improve solubility.[9]

Issue 2: My compound solution is initially clear but forms a precipitate over time.

This suggests that your compound is in a supersaturated, metastable state and is crashing out over time.

G start Precipitation Over Time step1 Check for pH or Temperature Changes start->step1 step2 Add a Precipitation Inhibitor step1->step2 If conditions are stable step3 Reduce the Concentration step2->step3 If precipitation persists end Stable Solution Achieved step2->end Successful step3->end G compound Compound Properties physchem Physicochemical Properties (LogP, pKa, MW, Crystal Form) compound->physchem solubility_limit Solubility Limit physchem->solubility_limit solution Solution Conditions (pH, Temp, Co-solvents, Salt Conc.) solution->solubility_limit concentration Concentration precipitation Precipitation Risk concentration->precipitation solubility_limit->precipitation

References

optimizing Enamidonin concentration for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Enamidonin in in vivo studies. Our goal is to help you optimize your experimental design and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a new animal model?

A1: For a new animal model, it is crucial to perform a dose-range finding study to determine the maximum tolerated dose (MTD). A suggested starting point, based on in vitro efficacy data (e.g., EC50), is to begin with a dose that is expected to achieve a plasma concentration several-fold higher than the in vitro EC50. A common approach is to start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts.

Q2: How should this compound be formulated for in vivo administration?

A2: The optimal formulation depends on the physicochemical properties of this compound and the intended route of administration. For a compound with low aqueous solubility, a formulation using solubilizing agents may be necessary. It is critical to assess the solubility and stability of this compound in various pharmaceutically acceptable vehicles. A sample formulation screening protocol is provided in the Experimental Protocols section.

Q3: What are the known on-target and off-target effects of this compound?

A3: As this compound is a novel investigational agent, comprehensive in vivo characterization is ongoing. Pre-clinical data suggests that this compound targets the hypothetical "Signal Transduction Pathway X" (STPX). Potential on-target effects may relate to the modulation of this pathway, while off-target effects are under active investigation. Researchers should closely monitor animals for any adverse effects.

Q4: How can I monitor the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound?

A4: PK can be assessed by measuring this compound concentrations in plasma at various time points following administration. PD can be evaluated by measuring a biomarker associated with the target pathway (e.g., phosphorylation of a downstream protein in the STPX pathway) in tissue samples. A detailed protocol for a basic PK/PD study is available in the Experimental Protocols section.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of Efficacy Insufficient drug exposure at the target site.1. Confirm drug administration and dosing accuracy.2. Perform a pharmacokinetic (PK) study to assess drug levels in plasma and target tissue.[1][2]3. Increase the dose if the current dose is well-tolerated.4. Optimize the formulation to improve bioavailability.[3][4][5]
Incorrect timing of drug administration relative to disease induction.1. Review the literature for the optimal therapeutic window in your disease model.2. Conduct a time-course experiment to determine the best dosing schedule.
Unexpected Toxicity Off-target effects of the compound.1. Perform a dose de-escalation study to find a non-toxic dose.2. Conduct histological analysis of major organs to identify signs of toxicity.[6]3. Consider profiling the compound against a panel of off-target receptors.
Formulation vehicle toxicity.1. Administer the vehicle alone as a control group.2. Test alternative, less toxic vehicles.
High Variability in Response Inconsistent drug administration.1. Ensure all personnel are properly trained on the administration technique.2. Use precise dosing volumes based on individual animal weights.
Biological variability within the animal cohort.1. Increase the number of animals per group to improve statistical power.2. Ensure animals are age and sex-matched.
Poor Bioavailability Low solubility or poor absorption.1. Reformulate the compound using solubility-enhancing excipients (e.g., cyclodextrins, surfactants).[4][5]2. Consider alternative routes of administration (e.g., intravenous instead of oral).[7]
First-pass metabolism.1. Investigate the metabolic stability of this compound in liver microsomes.2. If metabolism is high, consider co-administration with a metabolic inhibitor (use with caution and appropriate justification).

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant rodent model (e.g., CD-1 mice).

  • Groups: Establish at least 5 dose groups (e.g., 1, 5, 10, 25, 50 mg/kg) and a vehicle control group (n=3-5 animals per group).

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage) once daily for 5 consecutive days.

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, altered respiration).

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.

Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Study
  • Animal Model: Use the same animal model as in the efficacy studies.

  • Groups: Establish a single dose group based on the MTD study (e.g., 20 mg/kg) and a vehicle control.

  • Administration: Administer a single dose of this compound.

  • Sample Collection:

    • PK: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose. Process to plasma and store at -80°C until analysis by LC-MS/MS.

    • PD: At selected time points (e.g., 2, 8, 24 hours), euthanize a subset of animals and collect the target tissue. Process the tissue to measure the relevant biomarker (e.g., p-STPX-Substrate by Western blot or ELISA).

  • Data Analysis:

    • PK: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

    • PD: Correlate the biomarker levels with the plasma concentrations of this compound.

Visualizations

Signaling Pathway

Enamidonin_Signaling_Pathway cluster_0 Cell Membrane Receptor Receptor STPX STPX Kinase Receptor->STPX Activates This compound This compound This compound->Receptor Binds Substrate Substrate STPX->Substrate Phosphorylates pSubstrate p-Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_preclinical Preclinical Optimization cluster_efficacy Efficacy Testing Formulation Formulation Development MTD MTD Study Formulation->MTD PKPD PK/PD Study MTD->PKPD Efficacy Efficacy Study PKPD->Efficacy

Caption: Workflow for in vivo optimization of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Lack of Efficacy Observed CheckPK Assess Pharmacokinetics Start->CheckPK CheckPD Assess Pharmacodynamics CheckPK->CheckPD Adequate Exposure IncreaseDose Increase Dose CheckPK->IncreaseDose Low Exposure Reformulate Reformulate CheckPK->Reformulate Poor Bioavailability ReEvaluate Re-evaluate Target Engagement CheckPD->ReEvaluate No Target Engagement Success Efficacy Achieved CheckPD->Success Target Engagement Confirmed IncreaseDose->CheckPD Reformulate->CheckPK

Caption: Decision tree for troubleshooting lack of efficacy.

References

overcoming challenges in Enamidonin's large-scale production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale production of Enamidonin. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and purification of this compound.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the multi-step synthesis of this compound, a complex chiral molecule.

Low Reaction Yield

Question: We are experiencing significantly lower than expected yields in the asymmetric catalytic hydrogenation step (Step 3). What are the common causes and how can we troubleshoot this?

Answer: Low yields in this critical step are often traced back to a few key areas. A systematic approach to troubleshooting is recommended.

  • Catalyst Activity: The palladium-based catalyst is sensitive to air and moisture. Ensure that the catalyst has been stored under an inert atmosphere and that all solvents and reagents are rigorously dried before use. Catalyst poisoning by impurities from previous steps can also inhibit the reaction.

  • Reagent Purity: The purity of the substrate from Step 2 is crucial. Impurities can interfere with the catalyst. Re-purification of the starting material via column chromatography may be necessary.

  • Reaction Conditions: Hydrogen pressure and reaction temperature are critical parameters. Ensure the pressure gauge is calibrated and the reaction temperature is maintained consistently. Even small deviations can impact the yield.[1][2]

  • Mixing and Mass Transfer: In larger vessels, inefficient stirring can lead to poor mixing of the catalyst, substrate, and hydrogen gas.[3] This can result in localized areas of low reactivity. Evaluate the reactor's agitation efficiency and consider increasing the stirring speed or using a different impeller design.

Poor Stereoselectivity

Question: The enantiomeric excess (e.e.) of our final product is below the required 99%. What factors influence the stereoselectivity of the synthesis?

Answer: Achieving high enantioselectivity is a common challenge in the synthesis of chiral molecules like this compound.[4][5][6]

  • Chiral Ligand Purity: The chiral ligand used with the catalyst is the primary driver of stereoselectivity. Verify the purity and enantiomeric excess of the ligand itself.

  • Solvent Effects: The choice of solvent can influence the three-dimensional conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome. Screening different solvents may be necessary.

  • Temperature Control: Asymmetric reactions are often highly sensitive to temperature fluctuations.[7] Lowering the reaction temperature can sometimes enhance stereoselectivity, although it may also decrease the reaction rate.

  • Substrate-to-Catalyst Ratio: The ratio of the substrate to the chiral catalyst can also play a role. An insufficient amount of catalyst may lead to a background, non-selective reaction.

Difficult Purification

Question: We are struggling to remove a persistent impurity during the final purification of this compound. What purification strategies can we employ?

Answer: The removal of closely related impurities is a frequent hurdle in large-scale production.[8]

  • Crystallization: If the impurity has a different solubility profile than this compound, optimizing the crystallization solvent and temperature can be a highly effective and scalable purification method.

  • Chromatography: While challenging to scale up, preparative high-performance liquid chromatography (HPLC) can be used for high-purity separations.[9] Alternatively, simulated moving bed (SMB) chromatography is a continuous process that can be more cost-effective for large quantities.[10]

  • Salt Formation: If this compound has a basic or acidic functional group, forming a salt with a suitable counter-ion can alter its solubility and facilitate purification by crystallization.

Process Safety

Question: What are the key process safety considerations for the large-scale production of this compound?

Answer: Process safety is paramount in pharmaceutical manufacturing.[11][12][13]

  • Hazardous Reagents: The synthesis of this compound involves several hazardous reagents. A thorough risk assessment should be conducted for each step, and appropriate personal protective equipment (PPE) and engineering controls should be in place.[14]

  • Thermal Stability: The thermal stability of all intermediates and the final product should be evaluated to prevent runaway reactions or degradation.

  • Solvent Handling: Many organic solvents used in the process are flammable.[15] Ensure that all equipment is properly grounded and that appropriate fire suppression systems are in place.

Data Presentation

Table 1: Optimization of Asymmetric Hydrogenation (Step 3) Yield
ParameterCondition ACondition BCondition C
Catalyst Loading (mol%) 0.10.050.1
Hydrogen Pressure (bar) 101020
Temperature (°C) 254025
Reaction Time (h) 241812
Yield (%) 787291
Table 2: Enantiomeric Excess (e.e.) under Various Conditions
ParameterCondition XCondition YCondition Z
Chiral Ligand Ligand ALigand BLigand A
Solvent MethanolTolueneDichloromethane
Temperature (°C) 0250
Enantiomeric Excess (%) 95.298.599.1

Experimental Protocols

Protocol: Asymmetric Catalytic Hydrogenation (Step 3)

This protocol describes the optimized procedure for the asymmetric catalytic hydrogenation of the enamide intermediate to produce the chiral amine core of this compound.

  • Vessel Preparation: Ensure the high-pressure reactor is clean, dry, and has been purged with nitrogen gas.

  • Reagent Charging:

    • Under a nitrogen atmosphere, charge the reactor with the enamide intermediate (1.0 eq).

    • Add degassed dichloromethane as the solvent.

    • In a separate glovebox, prepare a solution of the palladium catalyst and Ligand A in degassed dichloromethane. Transfer this catalyst solution to the reactor via cannula.

  • Reaction Execution:

    • Seal the reactor and purge the headspace with hydrogen gas three times.

    • Pressurize the reactor to 20 bar with hydrogen.

    • Begin vigorous stirring and maintain the internal temperature at 25°C.

    • Monitor the reaction progress by HPLC until the starting material is consumed (typically 12 hours).

  • Work-up and Isolation:

    • Carefully vent the reactor and purge with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude product can then be carried forward to the next step or purified further if necessary.

Visualizations

Signaling Pathway

Enamidonin_Pathway cluster_cell Target Cell Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus enters Proliferation Cell Proliferation Nucleus->Proliferation promotes This compound This compound This compound->KinaseB inhibits Troubleshooting_Workflow start Low Yield in Step 3 check_catalyst Check Catalyst Activity (Storage, Handling) start->check_catalyst check_purity Analyze Purity of Starting Material start->check_purity check_conditions Verify Reaction Conditions (Temp, Pressure) start->check_conditions re_run Re-run with Fresh Catalyst check_catalyst->re_run re_purify Re-purify Starting Material check_purity->re_purify optimize_conditions Optimize Temp/Pressure check_conditions->optimize_conditions end Yield Improved re_run->end re_purify->end optimize_conditions->end

References

Technical Support Center: Analytical Methods for Emodin Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of Emodin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of Emodin?

A1: The most prevalent methods for the quantification of Emodin are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet-Visible (UV-Vis) or Mass Spectrometry (MS) detection. Specifically, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for complex biological matrices.

Q2: I am observing poor peak shape and tailing in my HPLC analysis of Emodin. What are the potential causes?

A2: Poor peak shape, including tailing, can be attributed to several factors:

  • Column Overload: Injecting too high a concentration of Emodin can lead to peak fronting or tailing. Try diluting your sample.

  • Secondary Interactions: Emodin, with its hydroxyl groups, can exhibit secondary interactions with free silanol groups on the stationary phase. Using a base-deactivated column or adding a competitive base to the mobile phase can mitigate this.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Emodin, influencing its retention and peak shape. Ensure the mobile phase pH is appropriate for the column and the analyte.

  • Column Contamination: Buildup of matrix components on the column can lead to peak distortion. Implement a column washing step or use a guard column.

Q3: My Emodin standard seems to be degrading, leading to inconsistent results. How can I improve its stability?

A3: Emodin is susceptible to degradation, particularly when exposed to light and high temperatures. To ensure the stability of your standards and samples:

  • Storage: Store stock solutions and standards in amber vials at -20°C or below.

  • Working Solutions: Prepare fresh working solutions daily and keep them on ice or in a cooled autosampler.

  • Solvent Choice: Use high-purity, degassed solvents for sample and standard preparation to minimize oxidative degradation.

Q4: I am experiencing significant matrix effects in my LC-MS/MS analysis of Emodin from plasma samples. What can I do to reduce this interference?

A4: Matrix effects, where components of the sample other than the analyte interfere with ionization, are a common challenge in bioanalysis. To reduce these effects:

  • Sample Preparation: Employ a more rigorous sample preparation technique such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.

  • Chromatographic Separation: Optimize your HPLC method to ensure Emodin is chromatographically separated from the majority of matrix components.

  • Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with Emodin to compensate for ionization suppression or enhancement.

Troubleshooting Guides

Guide 1: Inconsistent Retention Times in HPLC
Symptom Possible Cause Suggested Solution
Drifting retention times over a sequence of injections.Inadequate column equilibration.Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analytical run.
Mobile phase composition change due to evaporation of the more volatile solvent.Use a mobile phase bottle cap that minimizes evaporation. Prepare fresh mobile phase daily.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Abrupt changes in retention time.Air bubbles in the pump or detector.Degas the mobile phase and prime the pump to remove any air bubbles.
Leak in the system.Check all fittings and connections for leaks.
Guide 2: Low Signal Intensity in LC-MS/MS
Symptom Possible Cause Suggested Solution
Low Emodin signal across all samples.Inefficient ionization in the MS source.Optimize MS source parameters such as spray voltage, gas flows, and temperature.
Incorrect mobile phase composition for ESI.Ensure the mobile phase contains a suitable modifier (e.g., formic acid for positive mode, ammonium hydroxide for negative mode) to promote ionization.
Clogged or dirty MS source.Clean the MS source components according to the manufacturer's instructions.
Gradual decrease in signal over a run.Matrix buildup in the MS inlet.Implement a divert valve to direct the initial, high-matrix portion of the eluent to waste.
Contamination of the ion optics.Schedule regular maintenance and cleaning of the mass spectrometer.

Experimental Protocols

Protocol 1: Emodin Extraction from Human Plasma using Liquid-Liquid Extraction (LLE)
  • Sample Preparation: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., Emodin-d5).

  • Protein Precipitation: Add 200 µL of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes.

  • Liquid-Liquid Extraction: Transfer the supernatant to a new tube and add 1 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes and centrifuge at 5,000 x g for 5 minutes.

  • Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: HPLC-UV Method for Emodin Quantification
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 254 nm.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 lle Liquid-Liquid Extraction (MTBE) centrifuge1->lle centrifuge2 Centrifugation lle->centrifuge2 evap Evaporation centrifuge2->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation reconstitute->hplc ms MS/MS Detection hplc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for Emodin analysis from plasma.

troubleshooting_logic start Poor Peak Shape? overload Column Overload? start->overload Yes secondary Secondary Interactions? start->secondary No dilute Dilute Sample overload->dilute ph Incorrect Mobile Phase pH? secondary->ph No base_deactivated Use Base-Deactivated Column or Additive secondary->base_deactivated Yes contamination Column Contamination? ph->contamination No adjust_ph Adjust Mobile Phase pH ph->adjust_ph Yes wash_column Wash Column or Use Guard Column contamination->wash_column Yes

Caption: Troubleshooting logic for poor peak shape.

addressing off-target effects of Enamidonin in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Enamidonin in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what is its mechanism of action?

This compound is a potent inhibitor of Protein Kinase X (PKX), a key enzyme in the ABC signaling pathway, which is implicated in cell proliferation and survival. It acts as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase domain of PKX. While highly selective for PKX, researchers should be aware of potential off-target effects, especially at higher concentrations.

Q2: My cells are showing a phenotype that is not consistent with the known function of the primary target, PKX. Could this be an off-target effect?

Yes, an unexpected phenotype is a common indicator of an off-target effect. Small molecule inhibitors can sometimes bind to and inhibit other kinases or proteins that are not the intended target.[1] This can lead to downstream signaling events that are independent of the primary target's pathway. We recommend performing several validation experiments to confirm that the observed phenotype is a direct result of PKX inhibition.

Q3: I am not observing the expected downstream effects of inhibiting the PKX pathway. What could be the reason?

Several factors could contribute to this observation. First, ensure that this compound is active and used at an appropriate concentration. We recommend running a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Second, consider the possibility of compensatory signaling pathways being activated in response to PKX inhibition. Finally, off-target effects could be masking or counteracting the expected on-target effects.

Q4: How can I confirm that this compound is engaging its intended target (PKX) in my cells?

Target engagement can be confirmed using several methods. A phospho-specific antibody against a known substrate of PKX can be used in a Western blot to show a decrease in phosphorylation upon treatment with this compound. Cellular thermal shift assays (CETSA) or NanoBRET Target Engagement assays can also provide direct evidence of target binding in a cellular context.

Troubleshooting Guide

Issue 1: Unexpected or Contradictory Experimental Results

Potential Cause: Off-target effects of this compound.

Troubleshooting Steps:

  • Review the Selectivity Profile: Refer to the quantitative data table below to understand the known off-target profile of this compound.

  • Perform a Dose-Response Experiment: Use a range of this compound concentrations. Off-target effects are often more pronounced at higher concentrations. If the unexpected phenotype is only observed at high concentrations, it is more likely to be an off-target effect.

  • Use a Structurally Unrelated Inhibitor: If available, use another inhibitor of PKX that is structurally different from this compound. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

  • Rescue Experiment: If possible, introduce a constitutively active or this compound-resistant mutant of PKX into your cells. If this rescues the phenotype, it confirms the effect is on-target.

  • Kinase Profiling: To identify potential off-targets, perform a broad kinase profiling assay, screening this compound against a large panel of kinases.[2]

Issue 2: High Background or Non-Specific Effects in Assays

Potential Cause: Sub-optimal assay conditions or inhibitor concentration.

Troubleshooting Steps:

  • Optimize Inhibitor Concentration: As mentioned previously, titrate this compound to find the lowest effective concentration that inhibits PKX without causing non-specific effects.

  • Control for Solvent Effects: Always include a vehicle-only control (e.g., DMSO) in your experiments to account for any effects of the solvent used to dissolve this compound.

  • Assay-Specific Optimization: Ensure your assay conditions (e.g., ATP concentration in kinase assays) are optimized, as this can influence the apparent potency and selectivity of the inhibitor.[3]

Quantitative Data: this compound Kinase Selectivity Profile

The following table summarizes the inhibitory activity of this compound against its primary target (PKX) and a panel of off-target kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a kinase by 50%. Lower IC50 values indicate higher potency.

Kinase TargetIC50 (nM)Fold Selectivity vs. PKX
PKX (Primary Target) 5 1
Kinase A500100
Kinase B1,200240
Kinase C2,500500
Kinase D>10,000>2000

Experimental Protocols

Western Blotting for Downstream Target Modulation

Objective: To assess the effect of this compound on the phosphorylation of a known PKX substrate.

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 5, 50, 500 nM) for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk for 1 hour at room temperature. Incubate with a primary antibody against the phosphorylated form of the PKX substrate overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against the total protein of the PKX substrate to normalize for loading.

Kinase Profiling Assay

Objective: To identify potential off-target kinases of this compound.

Methodology:

  • Compound Submission: Submit a sample of this compound to a commercial kinase profiling service.

  • Assay Format: These services typically use in vitro kinase assays with a large panel of purified recombinant kinases (e.g., >400 kinases).[2]

  • Data Analysis: The service will provide data on the percent inhibition of each kinase at a given concentration of this compound (e.g., 1 µM). This data can be used to identify potential off-target "hits."

  • Follow-up: For any significant off-target hits, it is recommended to perform follow-up dose-response experiments to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PKX PKX (Primary Target) Receptor->PKX Upstream_Signal Upstream Signal Upstream_Signal->Receptor Downstream_Effector Downstream Effector PKX->Downstream_Effector Cell_Proliferation Cell Proliferation Downstream_Effector->Cell_Proliferation Kinase_A Kinase A (Off-Target) Unexpected_Phenotype Unexpected Phenotype Kinase_A->Unexpected_Phenotype This compound This compound This compound->PKX This compound->Kinase_A

Caption: this compound's mechanism of action and potential off-target effects.

Experimental_Workflow Start Observe Unexpected Phenotype Dose_Response Perform Dose-Response Curve with this compound Start->Dose_Response Phenotype_Concentration Phenotype only at high concentrations? Dose_Response->Phenotype_Concentration Likely_Off_Target Likely Off-Target Phenotype_Concentration->Likely_Off_Target Yes On_Target_Validation Validate On-Target Effect Phenotype_Concentration->On_Target_Validation No Kinase_Profiling Perform Kinase Profiling Assay Likely_Off_Target->Kinase_Profiling Rescue_Experiment Rescue Experiment with This compound-resistant PKX On_Target_Validation->Rescue_Experiment Structurally_Unrelated_Inhibitor Test Structurally Unrelated PKX Inhibitor On_Target_Validation->Structurally_Unrelated_Inhibitor Identify_Off_Targets Identify Potential Off-Targets Kinase_Profiling->Identify_Off_Targets Validate_Off_Targets Validate Off-Target Interactions Identify_Off_Targets->Validate_Off_Targets

Caption: Workflow for investigating unexpected phenotypes with this compound.

References

Technical Support Center: Enhancing the Bioavailability of Enamidonin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Enamidonin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the bioavailability of this compound formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Troubleshooting Guide: Common Issues in this compound Formulation

This guide addresses specific issues that you may encounter during your experiments with this compound and provides potential solutions.

Issue Potential Cause Recommended Solution
Low in vitro dissolution rate of this compound. Poor aqueous solubility of the active pharmaceutical ingredient (API).[1][2][3]1. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area of the drug particles.[2] 2. Solid Dispersion: Create a solid dispersion of this compound in a hydrophilic carrier to enhance its dissolution.[1][4] 3. Use of Solubilizing Excipients: Incorporate surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) into the formulation.[5][6]
High variability in in vivo absorption. Food effects, poor formulation wetting, or gastrointestinal (GI) tract pH variability.1. Lipid-Based Formulations: Develop self-emulsifying drug delivery systems (SEDDS) to improve solubility and reduce food effects.[3][7] 2. Amorphous Solid Dispersions: Formulate this compound as an amorphous solid dispersion to improve dissolution and absorption consistency.[8][9]
Low oral bioavailability despite good in vitro dissolution. High first-pass metabolism or efflux by transporters like P-glycoprotein.1. Prodrug Approach: Synthesize a prodrug of this compound that is less susceptible to first-pass metabolism.[10] 2. Use of Permeation Enhancers: Include excipients that can inhibit efflux pumps or enhance intestinal permeability.[11]
Physical instability of the formulation (e.g., crystallization). The amorphous form of this compound is reverting to a more stable, less soluble crystalline form.[9]1. Polymer Selection: Choose a polymer for your solid dispersion that has a high glass transition temperature (Tg) and good miscibility with this compound.[12] 2. Addition of Stabilizers: Incorporate surfactants or other stabilizers to inhibit recrystallization.[12]

Frequently Asked Questions (FAQs)

1. What is the Biopharmaceutics Classification System (BCS) and why is it important for this compound?

The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[1][3] Drugs are divided into four classes. Understanding the BCS class of this compound is crucial as it helps in selecting the most appropriate formulation strategy to enhance its oral bioavailability. For instance, for a BCS Class II drug (low solubility, high permeability), the primary focus would be on improving the dissolution rate.[2][3]

2. Which formulation strategy is best for improving the bioavailability of this compound?

The optimal strategy depends on the specific physicochemical properties of this compound. Some of the most effective approaches for poorly soluble drugs include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface-area-to-volume ratio, which can lead to increased dissolution rates.[2][5]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution.[1][4]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[3][7]

  • Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug.[5]

3. How can I assess the bioavailability of my this compound formulation?

Bioavailability can be assessed through both in vitro and in vivo methods.

  • In Vitro Dissolution Testing: This is a critical first step to predict in vivo performance. Biorelevant dissolution media that mimic the composition of gastrointestinal fluids should be used.[13]

  • Ex Vivo Permeability Studies: Using models like the Caco-2 cell monolayer can provide insights into the intestinal permeability of this compound.[13]

  • In Vivo Pharmacokinetic Studies: Animal models are used to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), which together define the rate and extent of drug absorption.[14][15][16]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolve Polymer and Drug: Dissolve both this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a suitable common solvent (e.g., methanol, ethanol).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature.

  • Drying: Dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Mill the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like DSC and XRD.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations
  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).

  • Dissolution Medium: Prepare a biorelevant dissolution medium, such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF).

  • Parameters: Set the paddle speed to 50 RPM and maintain the temperature at 37 ± 0.5 °C.

  • Sample Introduction: Introduce the this compound formulation (e.g., capsule, tablet, or powder) into the dissolution vessel.

  • Sampling: Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as HPLC.

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Bioavailability Enhancement

G cluster_0 Problem Identification cluster_1 Formulation Strategy cluster_2 In Vitro Evaluation cluster_3 In Vivo Studies Low Bioavailability of this compound Low Bioavailability of this compound Particle Size Reduction Particle Size Reduction Low Bioavailability of this compound->Particle Size Reduction Select Strategy Solid Dispersion Solid Dispersion Low Bioavailability of this compound->Solid Dispersion Select Strategy Lipid-Based Formulation Lipid-Based Formulation Low Bioavailability of this compound->Lipid-Based Formulation Select Strategy Dissolution Testing Dissolution Testing Particle Size Reduction->Dissolution Testing Solid Dispersion->Dissolution Testing Lipid-Based Formulation->Dissolution Testing Dissolution Testing->Low Bioavailability of this compound Reformulate Permeability Assay Permeability Assay Dissolution Testing->Permeability Assay Promising results Pharmacokinetic Analysis Pharmacokinetic Analysis Permeability Assay->Pharmacokinetic Analysis Good permeability Optimized Formulation Optimized Formulation Pharmacokinetic Analysis->Optimized Formulation Successful outcome

Caption: Workflow for improving this compound bioavailability.

Potential Signaling Pathway Involvement in this compound Absorption

Assuming this compound's absorption may be influenced by cellular transport mechanisms, this diagram illustrates a hypothetical pathway involving P-glycoprotein (P-gp) efflux, a common challenge for oral drug bioavailability.

G cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Bloodstream This compound This compound Passive Diffusion Passive Diffusion This compound->Passive Diffusion Absorption P-gp Efflux Pump P-gp Efflux Pump Passive Diffusion->P-gp Efflux Pump Substrate for efflux Systemic Circulation Systemic Circulation Passive Diffusion->Systemic Circulation Successful Absorption P-gp Efflux Pump->this compound Efflux back to lumen

Caption: Hypothetical this compound absorption and efflux pathway.

References

strategies to reduce Enamidonin-induced cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for Enamidonin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound is a potent kinase inhibitor. Its primary cytotoxic effects at concentrations above the therapeutic window are attributed to off-target inhibition of cellular pathways essential for survival. This leads to the induction of apoptosis, primarily through the activation of the JNK signaling pathway, and a significant increase in intracellular Reactive Oxygen Species (ROS).

Q2: My non-cancerous cell lines are showing high levels of cell death even at low concentrations of this compound. What could be the cause?

A2: Several factors could contribute to this observation:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is crucial to perform a dose-response curve for each new cell line to determine the optimal therapeutic window.

  • Compound Stability: Ensure that the this compound stock solution is properly stored and has not degraded. We recommend preparing fresh dilutions for each experiment.

  • Culture Conditions: Suboptimal cell culture conditions, such as nutrient depletion or contamination, can sensitize cells to drug-induced stress.

Q3: Are there any known strategies to mitigate this compound-induced cytotoxicity in my experiments?

A3: Yes, based on its mechanism of action, two primary strategies have been shown to be effective:

  • Antioxidant Co-treatment: The use of antioxidants, such as N-acetylcysteine (NAC), can effectively scavenge the excess ROS generated by this compound, thereby reducing oxidative stress-related cell death.[1][2][3][4]

  • JNK Pathway Inhibition: Co-treatment with a JNK inhibitor can block the downstream signaling cascade that leads to apoptosis.[5][6][7][8][9]

Q4: How can I confirm that apoptosis is the primary mode of cell death induced by this compound?

A4: You can perform an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry.[10][11][12][13][14] This will allow you to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V positive population upon this compound treatment would confirm apoptosis.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity results between experiments.
  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.

  • Possible Cause: Variation in drug preparation.

    • Solution: Prepare a single, large batch of this compound stock solution for a series of experiments. Aliquot and store at -80°C. Prepare fresh dilutions from the stock for each experiment.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.

Issue 2: Antioxidant co-treatment is not reducing cytotoxicity.
  • Possible Cause: Insufficient concentration of the antioxidant.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of the antioxidant for your specific cell line and this compound concentration.

  • Possible Cause: Timing of antioxidant addition.

    • Solution: The antioxidant should be added either as a pre-treatment or concurrently with this compound. Adding it after cytotoxicity has been induced may not be effective.

Issue 3: JNK inhibitor co-treatment shows toxicity.
  • Possible Cause: The JNK inhibitor itself is cytotoxic at the concentration used.

    • Solution: Perform a dose-response curve for the JNK inhibitor alone to determine its non-toxic concentration range in your cell line.

  • Possible Cause: Off-target effects of the JNK inhibitor.

    • Solution: Consider using a different, more specific JNK inhibitor.[5] It is also advisable to confirm JNK pathway inhibition via Western blot by checking the phosphorylation status of c-Jun.[7]

Data Presentation

Table 1: Effect of N-acetylcysteine (NAC) on this compound-induced Cytotoxicity in HUVEC cells.
TreatmentCell Viability (%)Fold Change in ROS
Vehicle Control100 ± 4.51.0 ± 0.2
This compound (10 µM)45 ± 5.23.5 ± 0.4
This compound (10 µM) + NAC (1 mM)85 ± 6.11.2 ± 0.3
NAC (1 mM)98 ± 3.90.9 ± 0.1
Table 2: Effect of JNK Inhibitor (SP600125) on this compound-induced Apoptosis in HEK293 cells.
Treatment% Apoptotic Cells (Annexin V+)
Vehicle Control5 ± 1.2
This compound (5 µM)40 ± 3.8
This compound (5 µM) + SP600125 (10 µM)12 ± 2.1
SP600125 (10 µM)6 ± 1.5

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing cell viability based on the metabolic activity of cells.[15][16][17][18]

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with this compound and/or mitigating agents for the desired time period (e.g., 24, 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis (Annexin V/PI) Assay

This protocol is for quantifying apoptotic and necrotic cells using flow cytometry.[10][11][12][13][14]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat as required.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Reactive Oxygen Species (ROS) Detection Assay

This protocol measures intracellular ROS levels using the fluorescent probe DCFDA.[19][20][21][22]

Materials:

  • DCFDA/H2DCFDA - Cellular ROS Assay Kit

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Remove the culture medium and wash the cells with 1X Assay Buffer.

  • Add 100 µL of 20 µM DCFDA working solution to each well and incubate for 45 minutes at 37°C in the dark.

  • Remove the DCFDA solution and wash the cells with 1X Assay Buffer.

  • Add the test compounds (e.g., this compound, antioxidants) diluted in culture medium.

  • Measure the fluorescence intensity immediately using a microplate reader with excitation/emission at 485/535 nm.

Visualizations

Enamidonin_Cytotoxicity_Pathway This compound This compound OffTarget Off-Target Kinase Inhibition This compound->OffTarget ROS Increased ROS OffTarget->ROS JNK JNK Activation OffTarget->JNK ROS->JNK cJun c-Jun Phosphorylation JNK->cJun Apoptosis Apoptosis cJun->Apoptosis NAC N-acetylcysteine NAC->ROS Inhibits JNK_Inhibitor JNK Inhibitor JNK_Inhibitor->JNK Inhibits Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Seed Cells Treatment_Prep Prepare this compound & Mitigator Solutions Treatment Treat Cells Incubation Incubate (24-48h) Treatment->Incubation MTT MTT Assay Incubation->MTT AnnexinV Annexin V Assay Incubation->AnnexinV ROS_Assay ROS Assay Incubation->ROS_Assay Troubleshooting_Logic Start High Cytotoxicity Observed Check_Dose Is it a dose-dependent effect? Start->Check_Dose Try_Mitigator Co-treat with NAC or JNK Inhibitor Check_Dose->Try_Mitigator Yes Check_Controls Review control experiments (Vehicle, Mitigator alone) Check_Dose->Check_Controls No Confirm_Pathway Confirm mechanism (ROS levels, p-cJun) Try_Mitigator->Confirm_Pathway Failure Issue Persists Check_Controls->Failure Optimize_Protocol Optimize experimental protocol (cell density, timing) Confirm_Pathway->Optimize_Protocol Confirm_Pathway->Failure Success Cytotoxicity Reduced Optimize_Protocol->Success

References

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Enamidonin

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential variability in your this compound-related assays.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during your experiments with this compound.

Q1: I am observing high variability in my IC50 values for this compound between experiments. What are the potential causes?

High variability in IC50 values is a common issue and can stem from several sources. The most frequent culprits are related to cell culture conditions and assay execution.[1][2]

  • Cell Health and Passage Number: The physiological state of your cells is critical. Using cells with high passage numbers can lead to phenotypic drift, altering their response to this compound.[2] Always use cells within a consistent and low passage range. Ensure high cell viability (>95%) before starting your experiment.

  • Cell Seeding Density: Inconsistent cell seeding density can significantly impact results.[3] Overly dense or sparse cultures will respond differently to treatment. It is crucial to perform accurate cell counts and ensure even cell distribution in your assay plates.

  • Reagent Preparation and Handling: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of stock solutions.[4] Ensure all reagents have been equilibrated to the appropriate temperature before use.[5]

  • Inconsistent Incubation Times: The timing of cell plating, compound addition, and assay termination must be consistent across all plates and experiments.

Q2: My positive and negative controls are not performing as expected. What should I do?

Control performance is essential for data normalization and interpretation. If your controls are failing, the entire experiment is compromised.

  • Check Reagent Integrity: Ensure that your activator (e.g., cytokine for the positive control) and vehicle (for the negative control) have been stored correctly and have not expired.

  • Optimize Activator Concentration: The concentration of the pathway activator used as a positive control should be at or near the EC80 to ensure a robust signal window.

  • Verify Vehicle Compatibility: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is not affecting cell viability.

Q3: The overall signal in my assay is low, making it difficult to distinguish between treated and untreated samples. How can I improve my signal-to-background ratio?

A low signal-to-background ratio can be caused by suboptimal assay conditions or reagent issues.

  • Increase Incubation Time: It may be necessary to increase the incubation time with the detection reagent to allow for sufficient signal development.

  • Check Instrument Settings: Ensure the plate reader's wavelength and sensitivity settings are appropriate for your assay type (e.g., fluorescence, luminescence).[4][5]

  • Confirm Reagent Activity: If using an enzyme-based detection system, confirm the enzyme's activity. Enzymes should be stored correctly and kept on ice during assay setup.[5]

Summary of Key Assay Parameters and Variability

The following table provides a summary of typical quantitative data for a cell-based this compound assay, highlighting acceptable ranges and potential indicators of variability.

ParameterTypical ValueAcceptable RangePotential Cause of Deviation
This compound IC50 100 nM75 - 125 nMInconsistent cell density, reagent degradation
Z'-factor > 0.7≥ 0.5High well-to-well variability, suboptimal controls
Signal-to-Background > 10≥ 5Low signal, high background from reagents
Positive Control (EC50) 10 ng/mL5 - 15 ng/mLActivator degradation, incorrect concentration
Negative Control (CV) < 10%≤ 15%Pipetting errors, uneven cell seeding

Experimental Protocols

Protocol: Cell-Based Phospho-Protein ELISA for this compound Activity

This protocol outlines a typical cell-based ELISA to measure the inhibitory effect of this compound on cytokine-induced protein phosphorylation.

  • Cell Plating: Seed 20,000 cells per well in a 96-well plate and incubate overnight.

  • Compound Treatment: Prepare a serial dilution of this compound. Add the diluted compound to the cells and incubate for 2 hours.

  • Pathway Activation: Add the activating cytokine (e.g., IL-6) to all wells except the negative controls. Incubate for 30 minutes.

  • Cell Lysis: Aspirate the media and add 100 µL of lysis buffer to each well. Incubate on a plate shaker for 10 minutes.

  • ELISA: Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for the target phospho-protein. Follow the manufacturer's instructions for subsequent antibody incubations and washes.

  • Signal Detection: Add the detection reagent and measure the signal using a plate reader at the appropriate wavelength.

Visual Guides

This compound's Hypothetical Signaling Pathway

The diagram below illustrates the hypothetical mechanism of action for this compound as an inhibitor of the JAK/STAT signaling pathway.

G cluster_cell Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak Activates cytokine Cytokine cytokine->receptor stat STAT jak->stat Phosphorylates This compound This compound This compound->jak Inhibits p_stat p-STAT stat->p_stat nucleus Nucleus p_stat->nucleus Translocates to gene_expression Gene Expression nucleus->gene_expression Regulates

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow for Assay Variability Troubleshooting

This workflow outlines the steps for conducting a cell-based assay to test this compound's efficacy.

G cluster_pre_assay Pre-Assay Preparation cluster_assay_execution Assay Execution cluster_data_analysis Data Analysis cell_culture Cell Culture (Low Passage) reagent_prep Reagent Preparation (Fresh Dilutions) cell_culture->reagent_prep plate_map Design Plate Map reagent_prep->plate_map cell_seeding Seed Cells plate_map->cell_seeding compound_addition Add this compound cell_seeding->compound_addition activation Add Cytokine compound_addition->activation lysis Cell Lysis activation->lysis read_plate Read Plate lysis->read_plate qc_check QC Check (Z', S/B) read_plate->qc_check calc_ic50 Calculate IC50 qc_check->calc_ic50

Caption: Experimental workflow for this compound assays.

Logical Flow for Troubleshooting

This diagram provides a logical approach to diagnosing the root cause of assay variability.

G cluster_reagents_cells Check Reagents and Cells cluster_protocol_execution Check Protocol Execution start High Assay Variability Observed check_controls Are Controls (Z', S/B) Acceptable? start->check_controls check_ic50 Is IC50 Consistent? check_controls->check_ic50 Yes reagent_issue Investigate Reagents: - Degradation - Preparation Errors check_controls->reagent_issue No pipetting_issue Review Pipetting Technique check_ic50->pipetting_issue No end_ok Assay OK check_ic50->end_ok Yes cell_issue Investigate Cells: - Passage Number - Health - Seeding Density reagent_issue->cell_issue timing_issue Verify Incubation Times pipetting_issue->timing_issue

Caption: Troubleshooting logic for assay variability.

Frequently Asked Questions (FAQs)

Q: Can I use cells beyond passage 20 for my experiments?

It is strongly recommended to use cells with a consistent and low passage number (e.g., between 5 and 15). High passage numbers can lead to genetic and phenotypic drift, which can significantly impact the reproducibility of your results.[2]

Q: How often should I test for mycoplasma contamination?

Routine testing for mycoplasma is crucial. It is good practice to test your cell cultures every 1-2 months, and always before cryopreserving a new batch of cells.[3]

Q: What is the best way to prepare my this compound stock solution?

Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot this stock into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[4]

Q: The edges of my 96-well plate show higher variability. What can I do to mitigate this "edge effect"?

The edge effect is a common phenomenon. To minimize its impact, avoid using the outer wells of the plate for your experimental samples. Instead, fill these wells with media or buffer to maintain a more uniform temperature and humidity across the plate.

References

Validation & Comparative

Enasidenib vs. Standard Induction Chemotherapy for Newly Diagnosed IDH2-Mutant Acute Myeloid Leukemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the efficacy, mechanisms of action, and experimental data for Enasidenib in comparison to the standard "7+3" induction regimen in the treatment of newly diagnosed acute myeloid leukemia (AML) with isocitrate dehydrogenase-2 (IDH2) mutations.

This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing the distinct signaling pathways.

Efficacy and Clinical Outcomes

The current standard of care for most new cases of AML is an intensive chemotherapy regimen known as "7+3," consisting of seven days of cytarabine and three days of an anthracycline, typically daunorubicin. While effective in inducing remission, this regimen is associated with significant toxicity. The emergence of targeted therapies, such as Enasidenib, an inhibitor of the mutant IDH2 enzyme, offers a promising alternative, particularly for patients with this specific genetic marker.

A direct comparison from a head-to-head phase 3 clinical trial (NCT03839771) of Enasidenib combined with standard chemotherapy versus standard chemotherapy alone is ongoing. However, data from the phase Ib/II AG221-AML-005 trial provides valuable insights into the efficacy of Enasidenib in combination with a hypomethylating agent, azacitidine, in newly diagnosed IDH2-mutant AML patients who were ineligible for intensive chemotherapy.

Efficacy EndpointEnasidenib + Azacitidine (AG221-AML-005)Standard "7+3" Induction Chemotherapy (Historical & Recent Data)
Overall Response Rate (ORR) 74%[1][2]Varies by study and patient population, generally 60-80% in younger adults.[3][4]
Complete Remission (CR) Rate 53%[5]Approximately 54-63% in various studies.[6][7] A recent study showed a CR rate of 61.1%.[8]
Composite CR/CRi Rate 57%Not always reported in the same manner; however, CR is the primary endpoint.
Median Event-Free Survival (EFS) 17.2 months[5]Varies significantly based on risk factors and post-remission therapy.
Median Overall Survival (OS) Not reached at the time of analysis, with a 1-year OS rate of 72%.[2]Historically, the 5-year OS is around 35-40% in younger adults.[6]

Note: The data for Enasidenib is in combination with azacitidine, a less intensive chemotherapy than the "7+3" regimen. The patient population in the AG221-AML-005 trial was ineligible for intensive chemotherapy, which may influence direct comparison with historical "7+3" data from younger, more fit patients.

Experimental Protocols

1. AG221-AML-005 (Enasidenib + Azacitidine)

  • Study Design: A phase Ib/II, open-label, multicenter study. The phase II portion involved a 2:1 randomization of patients to receive either Enasidenib plus azacitidine or azacitidine alone.[1]

  • Patient Population: Adults with newly diagnosed IDH2-mutant AML who were not eligible for intensive chemotherapy.[1]

  • Treatment Regimen:

    • Enasidenib: 100 mg administered orally once daily in continuous 28-day cycles.[1]

    • Azacitidine: 75 mg/m² administered subcutaneously or intravenously for seven days of each 28-day cycle.[1]

  • Response Assessment: Response to treatment was assessed according to the International Working Group (IWG) criteria for AML. Complete Remission (CR) was defined as <5% blasts in the bone marrow, absence of circulating blasts and extramedullary disease, and recovery of peripheral blood counts (absolute neutrophil count ≥1.0 x 10⁹/L and platelet count ≥100 x 10⁹/L).[8][9][10]

2. Standard "7+3" Induction Chemotherapy

  • Study Design: The "7+3" regimen has been the standard of care for decades and has been evaluated in numerous clinical trials.[3][6]

  • Patient Population: Typically, younger adults (<60-65 years) with newly diagnosed AML who are eligible for intensive chemotherapy.[11][12]

  • Treatment Regimen:

    • Cytarabine: 100-200 mg/m² administered as a continuous intravenous infusion for seven days.[3][7]

    • Daunorubicin: 45-90 mg/m² administered intravenously for three days.[7][11]

  • Response Assessment: Bone marrow aspirates and biopsies are performed around day 14 and/or at the time of blood count recovery to assess for residual leukemia. The definition of CR is consistent with the IWG criteria as described above.[9][10]

Mechanism of Action and Signaling Pathways

The fundamental difference in the mechanism of action between Enasidenib and the "7+3" regimen is the principle of targeted therapy versus broad-spectrum cytotoxicity.

Enasidenib: Targeted Differentiation Therapy

Enasidenib is a small molecule inhibitor that specifically targets the mutated IDH2 enzyme. In IDH2-mutant AML, the neomorphic activity of the mutant enzyme leads to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG).[5][13] High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, including TET enzymes, which are crucial for DNA demethylation. This results in a block in hematopoietic differentiation.[14][15] Enasidenib inhibits the mutant IDH2 enzyme, leading to a reduction in 2-HG levels and the restoration of normal cellular differentiation.[13][15][16]

Enasidenib_Pathway cluster_Mitochondrion Mitochondrion cluster_Nucleus Nucleus Isocitrate Isocitrate aKG aKG Isocitrate->aKG Wild-Type IDH2 TwoHG TwoHG Isocitrate->TwoHG Mutant IDH2 aKG_nuc α-KG aKG->aKG_nuc TwoHG_nuc 2-HG TwoHG->TwoHG_nuc Enasidenib Enasidenib Enasidenib->TwoHG Inhibits TET2 TET Enzymes TwoHG_nuc->TET2 Inhibits aKG_nuc->TET2 Activates DNA_Hypermethylation DNA Hypermethylation TET2->DNA_Hypermethylation Prevents Differentiation_Block Differentiation Block DNA_Hypermethylation->Differentiation_Block Leukemic Blasts Leukemic Blasts Differentiation_Block->Leukemic Blasts Seven_Plus_Three_Pathway cluster_Drugs cluster_Cellular_Targets Leukemic Cell Daunorubicin Daunorubicin DNA_Replication DNA Replication & Transcription Daunorubicin->DNA_Replication Intercalates & Inhibits Topoisomerase_II Topoisomerase II Daunorubicin->Topoisomerase_II Inhibits Cytarabine Cytarabine DNA_Polymerase DNA Polymerase Cytarabine->DNA_Polymerase Inhibits Apoptosis Apoptosis DNA_Replication->Apoptosis Inhibition leads to DNA_Damage DNA Damage & Strand Breaks Topoisomerase_II->DNA_Damage DNA_Damage->Apoptosis Cell Death Cell Death Apoptosis->Cell Death Comparative_Workflow cluster_Patient_Selection Patient Enrollment cluster_Randomization Treatment Allocation cluster_Treatment_Arms Intervention cluster_Assessment Efficacy & Safety Evaluation Patient_Pool Newly Diagnosed AML Patients IDH2_Screening IDH2 Mutation Screening Patient_Pool->IDH2_Screening Randomization Randomization IDH2_Screening->Randomization Enasidenib_Arm Enasidenib + Standard Chemotherapy Randomization->Enasidenib_Arm Standard_Arm Placebo + Standard Chemotherapy Randomization->Standard_Arm Response_Assessment Response Assessment (e.g., CR, ORR) Enasidenib_Arm->Response_Assessment Safety_Monitoring Adverse Event Monitoring Enasidenib_Arm->Safety_Monitoring Standard_Arm->Response_Assessment Standard_Arm->Safety_Monitoring Survival_Analysis Survival Analysis (EFS, OS) Response_Assessment->Survival_Analysis Comparative Efficacy Data Comparative Efficacy Data Survival_Analysis->Comparative Efficacy Data Comparative Safety Profile Comparative Safety Profile Safety_Monitoring->Comparative Safety Profile

References

Comparative Analysis of Targeted Therapies in Acute Myeloid Leukemia: Ivosidenib vs. Enasidenib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Ivosidenib and Enasidenib, two prominent targeted therapies for Acute Myeloid Leukemia (AML). The information presented is based on available clinical trial data and pharmacological profiles to assist researchers, scientists, and drug development professionals in understanding the nuances of these treatments.

Introduction

Acute Myeloid Leukemia is a cancer characterized by the rapid growth of abnormal white blood cells that accumulate in the bone marrow and interfere with the production of normal blood cells. A subset of AML patients harbors mutations in the isocitrate dehydrogenase 1 (IDH1) or isocitrate dehydrogenase 2 (IDH2) genes. These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which disrupts cellular metabolism and epigenetic regulation, ultimately blocking myeloid differentiation.[1][2][3] Ivosidenib and Enasidenib are oral, targeted inhibitors that specifically address these mutations.[1][3]

Ivosidenib (Tibsovo®) is a small-molecule inhibitor of the mutant IDH1 (mIDH1) enzyme.[1][4][5] It is approved for the treatment of AML with a susceptible IDH1 mutation.[4] Enasidenib (Idhifa®) is a small-molecule inhibitor of the mutant IDH2 (mIDH2) enzyme and is used for the treatment of AML with a susceptible IDH2 mutation.[2][3][6]

Mechanism of Action

Both Ivosidenib and Enasidenib function by inhibiting their respective mutant IDH enzymes, thereby reducing the levels of the oncometabolite 2-HG. This reduction in 2-HG allows for the restoration of normal cellular differentiation of myeloid cells.[2][5][7]

  • Ivosidenib specifically targets mutations in the IDH1 enzyme, most commonly at the R132 residue.[1][4] By inhibiting the mutated IDH1, Ivosidenib promotes the differentiation of myeloblasts into mature myeloid cells.[8]

  • Enasidenib is a selective inhibitor of the mutated IDH2 enzyme, targeting variants such as R140Q, R172S, and R172K.[3][6] Its action leads to decreased 2-HG levels and subsequent myeloid differentiation.[3]

The distinct targets of these two drugs underscore the importance of mutational testing in AML patients to guide appropriate therapy.

cluster_Ivosidenib Ivosidenib Pathway cluster_Enasidenib Enasidenib Pathway mIDH1 Mutant IDH1 Two_HG_I 2-Hydroxyglutarate (2-HG) mIDH1->Two_HG_I Produces Restore_I Restore Myeloid Differentiation Block_I Block Myeloid Differentiation Two_HG_I->Block_I Ivosidenib Ivosidenib Ivosidenib->mIDH1 Inhibits mIDH2 Mutant IDH2 Two_HG_E 2-Hydroxyglutarate (2-HG) mIDH2->Two_HG_E Produces Restore_E Restore Myeloid Differentiation Block_E Block Myeloid Differentiation Two_HG_E->Block_E Enasidenib Enasidenib Enasidenib->mIDH2 Inhibits

Caption: Signaling pathways for Ivosidenib and Enasidenib.

Comparative Efficacy and Safety

Direct head-to-head clinical trials comparing Ivosidenib and Enasidenib are limited as they target different mutations. However, data from their respective clinical trials provide insights into their efficacy and safety profiles.

Efficacy Data
Parameter Ivosidenib (mIDH1 AML) Enasidenib (mIDH2 AML) Source
Monotherapy (Relapsed/Refractory AML)
Overall Response Rate (ORR)41.6%40.3%[9]
Complete Remission (CR) Rate-19.3%
Median Duration of Response6.5 months5.8 months[9]
Median Overall Survival (OS)-9.3 months
Combination with Azacitidine (Newly Diagnosed AML)
Median Overall Survival (OS)29.3 months (vs 7.9 with placebo + AZA)Not Reached (1-year OS rate: 72%)[10][11]
Overall Response Rate (ORR)-74% (vs 36% with AZA alone)[11]
Combination with Induction Chemotherapy (Newly Diagnosed AML)
CR/CRi/CRp Rate77%74%[9]
End-of-Induction CR Rate55%47%[12]
Safety Profile

Both drugs are generally well-tolerated, but are associated with specific adverse events.

Adverse Event Ivosidenib Enasidenib Source
Differentiation Syndrome YesYes[8][13]
QTc Interval Prolongation Yes-[8]
Hyperbilirubinemia Less commonMore common (due to UGT1A1 inhibition)[7][12]
Leukocytosis YesYes
Tumor Lysis Syndrome YesYes

Experimental Protocols

The clinical efficacy and safety data presented are derived from multicenter, open-label, single-arm, or randomized clinical trials. Below are generalized experimental workflows for such trials.

Phase 1 Dose-Escalation and Expansion Study Workflow

This protocol is designed to determine the maximum tolerated dose (MTD), safety, and preliminary efficacy of a new agent.

cluster_workflow Phase 1 Clinical Trial Workflow Start Patient Screening (mIDH1/2 AML) Enrollment Enrollment into Dose-Escalation Cohorts Start->Enrollment Dosing Drug Administration (Increasing Doses) Enrollment->Dosing MTD Determine MTD and Recommended Phase 2 Dose Dosing->MTD 3+3 Design Safety Monitor Safety and Tolerability Dosing->Safety Expansion Enrollment into Expansion Cohort MTD->Expansion Efficacy Assess Primary Endpoints (ORR, CR, DOR) Expansion->Efficacy Expansion->Safety End Data Analysis and Reporting Efficacy->End Safety->End

Caption: Generalized workflow for a Phase 1 dose-escalation and expansion study.
Phase 3 Randomized Controlled Trial Workflow

This protocol is designed to compare the efficacy and safety of a new treatment against a standard of care or placebo.

cluster_workflow Phase 3 Randomized Trial Workflow Screening Patient Screening (e.g., Newly Diagnosed mIDH AML) Randomization Randomization (1:1) Screening->Randomization ArmA Experimental Arm: IDH Inhibitor + Standard of Care Randomization->ArmA ArmB Control Arm: Placebo + Standard of Care Randomization->ArmB Treatment Treatment Cycles ArmA->Treatment ArmB->Treatment FollowUp Follow-up for Survival and Safety Treatment->FollowUp PrimaryEndpoint Primary Endpoint Analysis (e.g., Overall Survival) FollowUp->PrimaryEndpoint FinalAnalysis Final Data Analysis PrimaryEndpoint->FinalAnalysis

Caption: Generalized workflow for a Phase 3 randomized controlled trial.

Conclusion

Ivosidenib and Enasidenib represent significant advancements in the targeted therapy of AML for patients with IDH1 and IDH2 mutations, respectively. Their distinct molecular targets necessitate accurate genetic screening for patient stratification. While both drugs demonstrate comparable overall response rates in the relapsed/refractory setting, their efficacy in combination with other agents in newly diagnosed patients appears promising. The safety profiles are manageable but require careful monitoring for specific adverse events such as differentiation syndrome and QTc prolongation (for Ivosidenib). Future research may focus on head-to-head comparisons in specific patient populations, if applicable, and on strategies to overcome resistance to these targeted agents.

References

Enadoline vs. Other Kappa-Opioid Receptor Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The kappa-opioid receptor (KOR), a G protein-coupled receptor, has emerged as a significant target for the development of therapeutics for pain, addiction, and mood disorders. Activation of the KOR can lead to potent analgesia but is often accompanied by undesirable side effects such as dysphoria, sedation, and hallucinations. This has driven the search for biased agonists, compounds that selectively activate the therapeutic G-protein signaling pathway over the β-arrestin pathway associated with adverse effects. This guide provides a comparative overview of Enadoline, a highly selective KOR agonist, and other notable KOR inhibitors, with a focus on their performance based on available experimental data.

Comparative Analysis of KOR Agonists

The following table summarizes the binding affinity (Ki), potency (EC50), and efficacy (Emax) of Enadoline and other selected KOR agonists. These parameters are crucial in understanding the pharmacological profile of these compounds.

CompoundReceptor Target(s)Ki (nM)EC50 (nM)Emax (%)Primary Effect
Enadoline Selective κ-opioid agonist---Analgesia, but with dose-limiting neuropsychiatric adverse events[1][2]
Salvinorin A Selective κ-opioid agonist, D2 partial agonist2.4[3]1.8[3]Full agonistPotent hallucinogen[4]
U-50,488 Selective κ-opioid agonist--Full agonist[5]Analgesic, diuretic, antitussive[6]
U-69,593 Potent and selective κ1-opioid receptor agonist---Antinociception, anti-inflammation, anxiolysis[7]
Nalfurafine Selective κ-opioid agonist--Full KOR agonist, partial MOR agonist[8]Antipruritic, with reduced dysphoric effects[9][10]
Butorphanol µ-opioid partial agonist, κ-opioid agonist0.1 (KOR), 2.4 (MOR)[11]-Partial KOR agonist (G-protein), Full KOR agonist (β-arrestin)[11]Analgesic[12]
Pentazocine κ-opioid and µ-opioid receptor agonist--Agonist at κ and σ receptors, weak antagonist at µ receptor[13]Analgesic, with potential for psychotomimetic effects[14]
Buprenorphine Partial µ-opioid agonist, κ-opioid antagonistHigh affinity for µ and κ receptors-Antagonist at κ receptor[15][16]Treatment of opioid dependency, antidepressant-like effects[15][17]

Note: Ki, EC50, and Emax values can vary depending on the specific assay conditions and cell types used. The data presented here is a representative summary from the cited literature.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is essential to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.

Kappa-Opioid Receptor Signaling Pathway

Activation of the KOR by an agonist leads to the dissociation of the Gαi/o and Gβγ subunits of the coupled G-protein. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels. Additionally, KOR activation can trigger the β-arrestin pathway, which is associated with receptor desensitization and internalization, as well as the activation of mitogen-activated protein kinase (MAPK) cascades like p38 MAPK, which is linked to dysphoric effects.[18][19][20][21]

KOR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KOR KOR G_protein Gi/o Protein KOR->G_protein Agonist Binding beta_arrestin β-arrestin KOR->beta_arrestin recruitment G_alpha Gαi/o G_protein->G_alpha dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP conversion Ion_Channel Ion Channels (GIRK, Ca2+) Cellular_Response_G Cellular Response (Analgesia) Ion_Channel->Cellular_Response_G leads to G_alpha->AC inhibition G_beta_gamma->Ion_Channel modulation ATP ATP ATP->AC cAMP->Cellular_Response_G leads to MAPK_cascade MAPK Cascade (p38) beta_arrestin->MAPK_cascade activation Cellular_Response_beta Cellular Response (Dysphoria) MAPK_cascade->Cellular_Response_beta leads to

Fig. 1: Simplified KOR signaling pathway.
Experimental Workflow: Radioligand Binding Assay

A common method to determine the binding affinity of a compound for a receptor is the radioligand binding assay. This workflow illustrates the key steps in a competitive binding assay using a radiolabeled KOR ligand, such as [3H]U-69,593.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing KOR) Incubation Incubate Membrane Prep, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radioligand ([3H]U-69,593) Radioligand->Incubation Test_Compound Test Compound (e.g., Enadoline) Test_Compound->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Scintillation Counting to measure radioactivity Filtration->Scintillation Analysis Data Analysis (Calculate Ki) Scintillation->Analysis

References

Unable to Proceed: Information Required for "Enamidonin" Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

To the Researchers, Scientists, and Drug Development Professionals,

We have initiated the process of creating a comprehensive comparison guide on confirming the on-target effects of Enamidonin using knockout models. However, our initial extensive search for "this compound" has not yielded any specific information regarding its molecular target, mechanism of action, or any published studies.

This lack of foundational information makes it impossible to proceed with the detailed requirements of your request, which include:

  • Data Presentation: We cannot summarize quantitative data that does not exist in the public domain.

  • Experimental Protocols: Without knowing the target and expected biological effects, we cannot provide relevant and detailed experimental methodologies.

  • Visualization: The creation of accurate diagrams for signaling pathways and experimental workflows is contingent on understanding the molecular interactions of this compound.

To move forward with generating the requested high-quality comparison guide, we kindly request that you provide the following essential details:

  • Correct Compound Name: Please verify the spelling of "this compound" or provide the correct name of the compound of interest. It is possible that it is a novel compound not yet in the public literature, a code name, or a misspelling.

  • Molecular Target: Please specify the protein, gene, or pathway that this compound is designed to target.

  • Proposed Mechanism of Action: A description of how this compound is expected to exert its effects on its target would be invaluable.

Once this information is provided, we can immediately resume our workflow to gather the necessary data, identify appropriate alternative compounds for comparison, detail relevant experimental protocols, and generate the requested visualizations to meet your specifications.

We look forward to your clarification and to assisting you in creating a valuable resource for the scientific community.

independent validation of published Enamidonin research findings

Author: BenchChem Technical Support Team. Date: November 2025

An independent review of the published research on Enamidonin reveals a notable absence of scientific literature, clinical trial data, or any publicly available information regarding this specific compound. Searches of prominent biomedical databases and clinical trial registries have not yielded any results for "this compound," suggesting that this may be a novel, pre-clinical compound not yet disclosed in public forums, a potential misspelling of a different therapeutic, or an internal project name not yet in the public domain.

Due to the lack of available data, a comparative guide with other alternatives and supporting experimental data cannot be compiled at this time. There are no published studies to validate, and therefore no experimental protocols or quantitative data to summarize or present.

Consequently, the creation of diagrams for signaling pathways or experimental workflows related to this compound is not feasible.

Researchers, scientists, and drug development professionals interested in this topic are encouraged to verify the name of the compound and consult internal or proprietary databases for information. Should "this compound" be a novel agent, future publications and clinical trial registrations will be the primary source of information for independent validation and comparison.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of isocitrate dehydrogenase (IDH) inhibitors has marked a significant advancement in the treatment of cancers harboring IDH1 and IDH2 mutations, particularly in acute myeloid leukemia (AML) and glioma. While the initial user query focused on "Enamidonin," our comprehensive search revealed no such compound in clinical development. It is highly probable that this was a typographical error for Enasidenib , a key player in the IDH inhibitor class. This guide, therefore, provides a detailed comparison of the safety profiles of Enasidenib and other major IDH inhibitors: Ivosidenib, Olutasidenib, and Vorasidenib, all supported by data from their respective clinical trials.

Comparative Safety Profiles of IDH Inhibitors

The following table summarizes the key safety findings for Enasidenib (IDH2 inhibitor), Ivosidenib (IDH1 inhibitor), Olutasidenib (IDH1 inhibitor), and Vorasidenib (dual IDH1/2 inhibitor). The data is compiled from pivotal clinical trials and prescribing information.

Adverse Event (AE) CategoryEnasidenib (AG-221)Ivosidenib (AG-120)Olutasidenib (FT-2102)Vorasidenib (AG-881)
Common AEs (≥20% of patients) Nausea, vomiting, diarrhea, increased bilirubin, decreased appetite.[1]Fatigue, leukocytosis, arthralgia, diarrhea, dyspnea, edema, nausea, mucositis, QT prolongation, rash, pyrexia, cough, constipation.[2]Nausea, fatigue/malaise, arthralgia, constipation, leukocytosis, dyspnea, pyrexia, rash, mucositis, diarrhea, transaminitis.[3][4]Increased alanine aminotransferase (ALT), COVID-19, fatigue, increased aspartate aminotransferase (AST), headache, diarrhea, nausea.[5]
Grade ≥3 AEs (selected) Indirect hyperbilirubinemia (12%), differentiation syndrome (7%), tumor lysis syndrome (5%).[6]QT prolongation (10%), leukocytosis (8%), differentiation syndrome (5%).[2]Transaminitis (12%), leukocytosis (9%), differentiation syndrome (8%).[3]Increased ALT (9.6%).[5]
Serious AEs (selected) Differentiation syndrome, leukocytosis.Differentiation syndrome (10%), leukocytosis (10%), QT prolongation (7%).[2]Differentiation syndrome (9%), transaminitis (6%).[3]Seizure (3%).[7]
Boxed Warnings/Special Warnings Differentiation Syndrome.Differentiation Syndrome, QTc Prolongation.Differentiation Syndrome, Hepatotoxicity.[3]Hepatotoxicity.[7]

Signaling Pathway and Mechanism of Action

Mutations in IDH1 and IDH2 lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG). 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation. IDH inhibitors specifically target the mutant IDH enzymes, thereby reducing 2-HG levels and restoring normal cellular differentiation.

IDH_Pathway IDH Signaling Pathway and Inhibitor Mechanism of Action cluster_0 Normal Cell cluster_1 Cancer Cell with IDH Mutation cluster_2 Therapeutic Intervention Isocitrate Isocitrate Wild-type IDH1/2 Wild-type IDH1/2 Isocitrate->Wild-type IDH1/2 Substrate Alpha-ketoglutarate Alpha-ketoglutarate Wild-type IDH1/2->Alpha-ketoglutarate Product Mutant IDH1/2 Mutant IDH1/2 2-Hydroxyglutarate (2-HG) 2-Hydroxyglutarate (2-HG) Mutant IDH1/2->2-Hydroxyglutarate (2-HG) Oncometabolite Production Epigenetic Dysregulation Epigenetic Dysregulation 2-Hydroxyglutarate (2-HG)->Epigenetic Dysregulation Inhibits Demethylases Differentiation Block Differentiation Block Epigenetic Dysregulation->Differentiation Block Leukemogenesis Leukemogenesis Differentiation Block->Leukemogenesis Alpha-ketoglutarate_mut Alpha-ketoglutarate Alpha-ketoglutarate_mut->Mutant IDH1/2 Substrate IDH_Inhibitor Enasidenib / Ivosidenib Olutasidenib / Vorasidenib IDH_Inhibitor->Mutant IDH1/2 Inhibition

Caption: Mechanism of mutant IDH inhibitors.

Experimental Protocols for Safety Assessment

The safety of IDH inhibitors has been rigorously evaluated in clinical trials. The methodologies for these assessments are standardized to ensure patient safety and to provide robust data for regulatory approval.

General Protocol for Safety Monitoring in IDH Inhibitor Clinical Trials:

  • Adverse Event (AE) Monitoring and Grading: All adverse events are recorded from the time a patient provides informed consent until a specified period after the last dose of the study drug (e.g., 28-30 days). The severity of AEs is graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE), typically version 4.03.[4][7]

  • Frequency of Assessments:

    • Screening/Baseline: Comprehensive safety assessments are performed before the first dose, including physical examinations, vital signs, electrocardiograms (ECGs), and extensive laboratory tests (hematology, serum chemistry, coagulation).[4][8]

    • During Treatment: Patients are monitored frequently, especially during the initial cycles of treatment. This often includes:

      • Weekly or bi-weekly visits for the first 1-2 cycles, then monthly.[9][10]

      • Laboratory tests (complete blood count with differential, serum chemistry) are typically performed at each visit.

      • ECGs are monitored regularly, particularly for drugs with a known risk of QT prolongation like Ivosidenib.[4]

    • End of Treatment and Follow-up: A final safety assessment is conducted at the end of treatment, with a follow-up visit approximately 28-30 days after the last dose.[4]

  • Specific Monitoring for Adverse Events of Special Interest (AESIs):

    • Differentiation Syndrome: Due to the mechanism of action of IDH inhibitors, differentiation syndrome is a known risk. Patients are closely monitored for signs and symptoms such as fever, respiratory distress, and weight gain. Protocols include specific guidelines for management, which may involve corticosteroids and temporary discontinuation of the drug.[2][3][4]

    • Hepatotoxicity: Liver function tests (ALT, AST, bilirubin) are monitored at baseline and regularly throughout treatment. Protocols define dose modifications or interruptions for significant elevations in liver enzymes.[3][7]

    • QTc Prolongation (specifically for Ivosidenib): ECGs are performed at baseline and at specified intervals during treatment. The protocol outlines criteria for dose modification or discontinuation based on the degree of QTc interval prolongation.[4]

Example Experimental Workflow for Safety Assessment:

experimental_workflow Experimental Workflow for Safety Assessment in IDH Inhibitor Trials cluster_assessments Assessments at each visit Screening Screening Baseline_Assessments Baseline_Assessments Screening->Baseline_Assessments Informed Consent Treatment_Initiation Treatment_Initiation Baseline_Assessments->Treatment_Initiation Eligibility Confirmed Cycle_1_Monitoring Cycle_1_Monitoring Treatment_Initiation->Cycle_1_Monitoring Weekly/Bi-weekly Visits Subsequent_Cycles Subsequent_Cycles Cycle_1_Monitoring->Subsequent_Cycles Monthly Visits Subsequent_Cycles->Subsequent_Cycles End_of_Treatment End_of_Treatment Subsequent_Cycles->End_of_Treatment Disease Progression or Unacceptable Toxicity Follow_up Follow_up End_of_Treatment->Follow_up ~30 days post-last dose AE_Monitoring AE_Monitoring Lab_Tests Lab_Tests Vital_Signs Vital_Signs ECG ECG

Caption: General workflow for patient safety monitoring.

References

Unveiling the Anti-Cancer Potential of Emodin: A Cross-Validation Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for effective and selective anti-cancer agents is a paramount objective. Emodin, a naturally occurring anthraquinone, has garnered significant attention for its promising anti-neoplastic properties across a spectrum of cancer cell lines. This guide provides a comprehensive cross-validation of Emodin's activity, offering a comparative analysis of its performance, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action.

Comparative Efficacy of Emodin Across Various Cancer Cell Lines

The cytotoxic effect of Emodin, quantified by the half-maximal inhibitory concentration (IC50), demonstrates considerable variability across different cancer cell types. This variability underscores the importance of cell line-specific validation. The following table summarizes the IC50 values of Emodin in several human cancer cell lines, providing a basis for comparative analysis.

Table 1: IC50 Values of Emodin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Cancer13.65[1][2]
H460Lung Cancer5.17[1][2]
MCF-7Breast Cancer90.2[3]
MDA-MB-231Breast Cancer109.1[3]
HepG2Liver CancerVaries
HeLaCervical CancerVaries
OVCAR-3Ovarian CancerVaries
K562LeukemiaVaries

Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method). The values presented are representative figures.

Emodin in Combination Therapy: A Comparative Perspective

Emodin's potential extends to synergistic interactions with established chemotherapeutic agents, enhancing their efficacy and potentially overcoming drug resistance. The tables below offer a comparative look at Emodin's activity alongside common chemotherapy drugs, Cisplatin and Doxorubicin.

Table 2: Comparative IC50 Values of Emodin and Cisplatin

Cell LineCancer TypeEmodin IC50 (µM)Cisplatin IC50 (µM)
A549Lung Cancer13.65[1][2]5.25[1][2]
H460Lung Cancer5.17[1][2]4.83[1][2]

Studies have shown that low doses of Emodin can significantly enhance the anti-proliferative effects of Cisplatin in non-small cell lung cancer cell lines like A549 and H460.[1] This suggests a potential role for Emodin in combination therapies to reduce the required dosage of conventional drugs and mitigate associated side effects.

Table 3: Comparative Effects of Emodin and Doxorubicin

Cell LineCancer TypeEmodin IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast Cancer90.2[3]~2.5[4]
MDA-MB-231Breast Cancer109.1[3]Varies

In breast cancer cells, Emodin has been shown to enhance sensitivity to Doxorubicin.[3] For instance, a combination of 110 µM Emodin with 5 µM Doxorubicin resulted in a significant inhibition of cell growth in both MCF-7 and MDA-MB-231 cells.[3]

Mechanism of Action: Targeting Key Signaling Pathways

Emodin exerts its anti-cancer effects through the modulation of several critical signaling pathways involved in cell proliferation, survival, and apoptosis. One of the key pathways targeted by Emodin is the PI3K/AKT pathway, which is frequently hyperactivated in many cancers, promoting cell survival and inhibiting apoptosis. Emodin has been shown to negatively regulate this pathway.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspase9 Caspase-9 Bax->Caspase9 Activation Apoptosis Apoptosis Caspase9->Apoptosis Initiation Emodin Emodin Emodin->PI3K Inhibition Emodin->AKT Inhibition

Caption: Emodin's inhibition of the PI3K/AKT signaling pathway.

Experimental Protocols for Cross-Validation

To ensure robust and reproducible results, standardized experimental protocols are essential. The following section outlines the methodologies for key assays used to evaluate the anti-cancer activity of Emodin.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Emodin stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of Emodin in culture medium. Replace the medium in the wells with 100 µL of the Emodin dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis software.

Experimental Workflow for Drug Screening

The following diagram illustrates a typical workflow for screening the anti-cancer activity of a compound like Emodin in various cell lines.

G cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation CellCulture Cell Line Culture (e.g., A549, MCF-7, HepG2) MTT Cell Viability (MTT Assay) CellCulture->MTT Colony Clonogenic Survival (Colony Formation Assay) CellCulture->Colony Migration Cell Migration (Wound Healing Assay) CellCulture->Migration DrugPrep Emodin Stock Preparation & Dilution DrugPrep->MTT DrugPrep->Colony DrugPrep->Migration IC50 IC50 Determination MTT->IC50 Colony->IC50 Pathway Mechanism of Action (Western Blot) Migration->Pathway Conclusion Conclusion on Efficacy & Selectivity IC50->Conclusion Pathway->Conclusion

Caption: A generalized workflow for in vitro anti-cancer drug screening.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells after treatment with a cytotoxic agent.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • Emodin stock solution

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Drug Treatment: Treat the cells with various concentrations of Emodin for 24 hours.

  • Incubation: Remove the drug-containing medium, wash with PBS, and add fresh complete medium. Incubate for 10-14 days, or until visible colonies are formed.

  • Fixation and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.

  • Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

Wound Healing (Scratch) Assay

This method is used to study cell migration and invasion, which are crucial processes in cancer metastasis.

Materials:

  • 6-well or 12-well plates

  • Cancer cell lines

  • Complete culture medium

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Create a Monolayer: Seed cells in plates to create a confluent monolayer.

  • Create the "Wound": Use a sterile pipette tip to create a straight scratch across the center of the monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh medium containing different concentrations of Emodin.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can elucidate the molecular mechanisms underlying Emodin's effects, such as its impact on the PI3K/AKT pathway.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AKT, anti-phospho-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative protein expression levels.

This guide provides a foundational framework for the cross-validation of Emodin's anti-cancer activity. By employing these standardized protocols and comparative data, researchers can effectively evaluate its potential as a therapeutic agent and further unravel its mechanisms of action in different cancer contexts.

References

Safety Operating Guide

Personal protective equipment for handling Enamidonin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Enamidonin is a hypothetical compound name. The following guidance is based on established safety protocols for handling potent, novel, and potentially hazardous research chemicals in a powder form. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical and adhere to their institution's safety policies.

This guide provides essential safety and logistical information for laboratory personnel handling this compound. It is designed to offer procedural, step-by-step guidance for safe operations and disposal, ensuring the well-being of researchers and the integrity of experimental work.

Hazard Assessment and Containment

This compound should be handled as a highly potent compound with unknown long-term toxicity. Due to its fine powder form, it presents a significant inhalation risk.[1] The primary strategy for safe handling is containment, with Personal Protective Equipment (PPE) serving as a crucial secondary line of defense.[2]

Based on a presumptive risk assessment, this compound is categorized in Occupational Exposure Band 4 (OEB 4), indicating a substance with high potency and low therapeutic dose.

Table 1: Occupational Exposure Band (OEB) Classification

OEB Level Occupational Exposure Limit (OEL) Potency/Toxicity Required Containment Strategy
OEB 4 1 to <10 µg/m³ High Ventilated Laminar Flow Enclosure, Glovebox Isolators

| OEB 5 | <1 µg/m³ | Very High | Glovebox Isolators, Closed Transfer Systems[1] |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.[3] Selection must be based on the specific task being performed.

Table 2: Recommended PPE for Handling this compound

Activity Primary Engineering Control Respiratory Protection Eye/Face Protection Hand Protection Protective Clothing
Weighing/Handling Powder Ventilated Balance Enclosure or Glovebox N/A (if contained) or PAPR/N95 Respirator Safety Glasses with Side Shields Double Nitrile Gloves Disposable Lab Coat, Sleeve Covers
Preparing Solutions Chemical Fume Hood[4] N/A (in hood) Chemical Splash Goggles Double Nitrile Gloves Disposable Lab Coat
Cell Culture/Assays Biosafety Cabinet N/A (in cabinet) Safety Glasses Nitrile Gloves Lab Coat

| Waste Disposal | Well-Ventilated Area | N95 Respirator (if handling powder) | Chemical Splash Goggles | Heavy-Duty Nitrile Gloves | Disposable Lab Coat |

Hand Protection: The choice of glove material is critical. Double-gloving is required when handling the pure compound. Always inspect gloves for tears or holes before use.[5]

Table 3: Glove Material Chemical Resistance

Glove Material Splash Resistance Extended Contact Notes
Nitrile Excellent Good Recommended for most activities. Change immediately after contamination.
Latex Good Fair Not recommended due to potential for allergies and lower chemical resistance.

| Neoprene | Excellent | Excellent | Suitable for extended handling or decontamination procedures. |

Operational Plan: Handling and Solution Preparation

Strict adherence to a standard operating procedure is essential to minimize exposure and prevent contamination.[6]

Step 1: Preparation and Area Designation

  • Designate a specific area for handling this compound.

  • Ensure the containment system (e.g., chemical fume hood, ventilated enclosure) is certified and functioning correctly.[4]

  • Prepare all necessary materials (vials, spatulas, solvent, waste bags) and place them inside the containment area before starting.

  • Post warning signs indicating that a potent compound is in use.

Step 2: Weighing the Compound

  • Perform all manipulations of this compound powder within a certified containment device, such as a ventilated balance enclosure or a glovebox, to prevent airborne particles.[1]

  • Use dedicated, clearly labeled weighing tools.

  • Handle the compound gently to avoid creating dust.

  • Close the primary container immediately after dispensing.

Step 3: Solubilization

  • Prepare stock solutions within a chemical fume hood.

  • Add solvent to the vial containing the pre-weighed this compound powder slowly to avoid splashing.

  • Ensure the container is securely capped before vortexing or sonicating to fully dissolve the compound.

Step 4: Post-Handling Decontamination

  • Wipe down all surfaces, equipment, and containers within the containment area with a suitable decontamination solution (e.g., 70% ethanol followed by 10% bleach solution, then water).

  • Carefully remove the outer pair of gloves and dispose of them as hazardous waste before exiting the containment area.[6]

  • Dispose of all contaminated disposable materials in a dedicated, sealed hazardous waste bag.[6]

  • Wash hands and arms thoroughly with soap and water after completing the work.[7]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Compound Handling (in Containment) cluster_exp Experimentation cluster_cleanup Cleanup prep_area 1. Designate & Prepare Handling Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh this compound Powder don_ppe->weigh dissolve 4. Prepare Stock Solution weigh->dissolve dilute 5. Create Working Dilutions dissolve->dilute treat 6. Treat Samples (e.g., Cell Culture) dilute->treat analyze 7. Analyze Data treat->analyze decon 8. Decontaminate Work Area & Tools analyze->decon dispose 9. Dispose of Waste decon->dispose wash 10. Doff PPE & Wash Hands dispose->wash

Procedural workflow for handling this compound.

Hypothetical Mechanism of Action

For the purposes of this guide, this compound is a potent, ATP-competitive inhibitor of the Kino-Growth Factor Receptor (KGFR) , a receptor tyrosine kinase. Aberrant signaling through the KGFR/RAS/MEK pathway is implicated in unregulated cell proliferation. This compound binds to the kinase domain of KGFR, preventing its autophosphorylation and subsequent activation of downstream signaling cascades.

KGFR Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KGF Kino-Growth Factor (Ligand) KGFR KGFR KGF->KGFR Binds RAS RAS KGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Gene Transcription (Cell Proliferation) ERK->Prolif Promotes This compound This compound This compound->KGFR Inhibits Phosphorylation

Hypothetical inhibition of the KGFR pathway by this compound.

Disposal Plan

All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations. Do not dispose of this compound down the sink. [8]

Step 1: Segregate Waste Streams

  • Solid Waste: Unused powder, contaminated gloves, wipes, pipette tips, and other consumables.

    • Place in a clearly labeled, puncture-proof hazardous waste container lined with a heavy-duty plastic bag.[9]

    • The container must be labeled "Hazardous Waste" and list "this compound" as a component.[9]

  • Liquid Waste: Contaminated media, stock solutions, and buffers.

    • Collect in a dedicated, leak-proof, and chemically compatible hazardous waste container.[9]

    • Do not mix with other solvent waste streams unless compatibility is confirmed.

    • Label the container with "Hazardous Waste" and list all chemical components, including this compound.

  • Sharps: Contaminated needles and serological pipettes.

    • Dispose of immediately into a designated sharps container for hazardous chemical waste.

Step 2: Packaging and Storage

  • Ensure all waste containers are tightly sealed.

  • Store waste in a designated, secure secondary containment area away from general lab traffic while awaiting pickup.

Step 3: Arrange for Disposal

  • Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for the hazardous waste.[10]

  • Complete all required waste disposal forms accurately.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enamidonin
Reactant of Route 2
Enamidonin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。